Asulam-d3
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O4S |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
trideuteriomethyl N-(4-aminophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C8H10N2O4S/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7/h2-5H,9H2,1H3,(H,10,11)/i1D3 |
InChI Key |
VGPYEHKOIGNJKV-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |
Canonical SMILES |
COC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Foundational & Exploratory
Asulam-d3: A Technical Guide for Researchers
An In-depth Technical Guide on the Deuterated Analogue of the Herbicide Asulam
This guide provides a comprehensive overview of Asulam-d3, a deuterated form of the herbicide Asulam. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds. This document details its chemical properties, and applications, and provides a representative experimental protocol for its use as an internal standard.
Introduction to Asulam and this compound
Asulam is a selective systemic herbicide belonging to the carbamate chemical class.[1][2] It is primarily used to control the growth of bracken and docks in agriculture and horticulture.[3][4] The mode of action of Asulam involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid biosynthesis in susceptible plants.[2]
This compound is a stable isotope-labeled analogue of Asulam.[5] In this molecule, three hydrogen atoms on the methoxy group have been replaced with deuterium atoms.[6] This isotopic substitution results in a molecule that is chemically identical to Asulam in its reactivity but has a higher molecular weight. This property makes this compound an ideal internal standard for quantitative analytical methods, particularly in mass spectrometry-based assays.[5] The use of deuterated standards like this compound is a common practice in pharmacokinetic studies and residue analysis to improve the accuracy and precision of quantification.[5]
Chemical Structure and Properties
The chemical name for Asulam is methyl N-(4-aminophenyl)sulfonylcarbamate.[1][2] The deuteration in this compound occurs at the methyl ester group, leading to the chemical name trideuteriomethyl N-(4-aminophenyl)sulfonylcarbamate.[6]
The key quantitative properties of Asulam and this compound are summarized in the table below for easy comparison.
| Property | Asulam | This compound |
| Alternate Names | Methyl N-(4-aminophenylsulfonyl)carbamate[7] | This compound (methoxy-d3), Methyl-d3 (4-aminophenylsulfonyl)carbamate[6] |
| CAS Number | 3337-71-1[1][7] | 3337-71-1 (unlabelled)[6][8] |
| Molecular Formula | C₈H₁₀N₂O₄S[3][7] | C₈D₃H₇N₂O₄S[6] |
| Molecular Weight | 230.24 g/mol [1][7] | 233.2595 g/mol [6] |
| SMILES | COC(=O)NS(=O)(=O)C1=CC=C(C=C1)N[2] | [2H]C([2H])([2H])OC(=O)NS(=O)(=O)c1ccc(N)cc1[6] |
Experimental Protocol: Quantification of Asulam using LC-MS/MS with this compound as an Internal Standard
This section outlines a general methodology for the quantification of Asulam in a sample matrix (e.g., soil, water, or biological fluid) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
3.1. Materials and Reagents
-
Asulam analytical standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Sample matrix
-
Solid-phase extraction (SPE) cartridges (if sample cleanup is required)
3.2. Standard Preparation
-
Prepare a stock solution of Asulam (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.
-
Prepare a series of working standard solutions of Asulam by serially diluting the stock solution to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare an internal standard working solution of this compound at a fixed concentration (e.g., 100 ng/mL).
3.3. Sample Preparation
-
To a known volume or weight of the sample, add a precise volume of the this compound internal standard working solution.
-
Perform sample extraction. This may involve liquid-liquid extraction or solid-phase extraction depending on the complexity of the matrix.
-
Evaporate the extracted solvent and reconstitute the residue in a suitable injection solvent (e.g., 50:50 acetonitrile:water).
3.4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate for analytical LC.
-
Injection Volume: A small, precise volume of the prepared sample.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, to be optimized for Asulam.
-
Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for both Asulam and this compound. The transitions for this compound will be shifted by +3 m/z due to the deuterium labeling.
-
3.5. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of Asulam to the peak area of this compound against the concentration of the Asulam standards.
-
Determine the concentration of Asulam in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Chemical structures of Asulam and its deuterated analogue, this compound.
Caption: A generalized workflow for the quantification of Asulam using this compound.
References
- 1. Asulam [drugfuture.com]
- 2. Asulam | C8H10N2O4S | CID 18752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Asulam - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (methoxy-d3) | CAS | LGC Standards [lgcstandards.com]
- 7. scbt.com [scbt.com]
- 8. esslabshop.com [esslabshop.com]
Technical Guide: Physical and Chemical Properties of Asulam-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Asulam-d3, a deuterated analog of the herbicide Asulam. Given the limited availability of specific experimental data for the deuterated form, this document leverages data from its non-deuterated counterpart, Asulam, to provide a comprehensive profile. Deuterium labeling is a common strategy in drug development to study metabolic pathways and reaction mechanisms, making a thorough understanding of the core physical and chemical characteristics of such labeled compounds essential.
Chemical Identity and Structure
This compound is a synthetic carbamate herbicide. The deuterium atoms are located on the methoxy group, which can be a site of metabolic activity. This isotopic labeling makes this compound a valuable tool in metabolic and environmental fate studies.
Molecular Structure:
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Asulam and this compound
| Property | Value (Asulam) | Value (this compound) | Reference |
| Molecular Formula | C₈H₁₀N₂O₄S | C₈D₃H₇N₂O₄S | |
| Molecular Weight | 230.24 g/mol | 233.26 g/mol | |
| CAS Number | 3337-71-1 | Not available | |
| Appearance | White, colorless crystals | Not available (expected to be similar to Asulam) | [1] |
| Melting Point | 143-144 °C (with decomposition) | Not available (expected to be very similar to Asulam) | [1] |
| Boiling Point | Decomposes before boiling | Not available | |
| Water Solubility | 5000 mg/L (at 22 °C) | Not available (expected to be very similar to Asulam) | [1] |
| pKa | 4.82 | Not available (expected to be very similar to Asulam) | [1] |
Table 2: Solubility of Asulam in Organic Solvents
| Solvent | Solubility | Reference |
| Acetone | Soluble | [2] |
| Methanol | Soluble | [2] |
| Ethanol | Soluble | [2] |
| Dimethylformamide | Soluble | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the physical and chemical properties of this compound. These are generalized protocols that can be adapted for this specific compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm.
-
Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate (e.g., 10-15 °C/min) to get an approximate melting range.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid.
-
For a more precise measurement, repeat the procedure with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.
-
Record the precise melting range.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the concentration of this compound in a saturated aqueous solution at a specific temperature.
Apparatus:
-
Shake-flask or orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks
-
Centrifuge
-
HPLC-UV or a UV-Vis spectrophotometer
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile) for calibration.
-
Add an excess amount of this compound to a known volume of deionized water in a flask.
-
Place the flask in a shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the solution to stand to let undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any suspended particles.
-
Dilute the filtered saturated solution with an appropriate solvent if necessary to bring the concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a calibrated HPLC-UV or UV-Vis spectrophotometer.
-
Calculate the original concentration in the saturated solution to determine the aqueous solubility.
Mode of Action: Inhibition of Dihydropteroate Synthase
Asulam's primary mode of action, which is expected to be identical for this compound, is the inhibition of the enzyme dihydropteroate synthase (DHPS).[3][4] This enzyme is crucial in the folic acid (folate) biosynthesis pathway in plants and microorganisms.[5] Asulam acts as a competitive inhibitor of the natural substrate, p-aminobenzoic acid (p-ABA).[5] By blocking this step, Asulam prevents the synthesis of folic acid, which is essential for the production of nucleotides and certain amino acids, ultimately leading to the cessation of growth and cell division.[6]
Caption: Mode of action of this compound as a competitive inhibitor of DHPS.
Conclusion
This compound is an isotopically labeled herbicide that is a valuable tool for metabolic research. While specific experimental data for its physical and chemical properties are limited, the properties of its non-deuterated analog, Asulam, provide a reliable reference point. The primary mode of action is the well-characterized inhibition of dihydropteroate synthase, a key enzyme in the folate biosynthesis pathway. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working with this compound.
References
- 1. Asulam | C8H10N2O4S | CID 18752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 5. Crystal structure of Arabidopsis thaliana HPPK/DHPS, a bifunctional enzyme and target of the herbicide asulam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
Technical Guide: Synthesis and Isotopic Labeling of Asulam-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Asulam-d3, a deuterated internal standard for the herbicide Asulam. The information compiled herein is intended to support research, analytical method development, and drug development activities. This document details a feasible synthetic pathway, presents key quantitative data, and outlines a detailed experimental protocol.
Introduction
Asulam is a selective systemic herbicide used for the control of various weeds.[1] this compound is its stable isotope-labeled analog, where three hydrogen atoms on the methyl ester group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Asulam in various matrices by mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS), by allowing for correction of matrix effects and variations in instrument response. The deuterium labeling on the methoxy group provides a stable isotopic signature with a +3 mass unit shift from the unlabeled compound.
Synthesis Pathway
The synthesis of this compound can be logically achieved by adapting the known synthesis methods for unlabeled Asulam. The core of this strategy involves the use of a deuterated methylating agent. Based on commercially available deuterated reagents and the structure of this compound, the most direct and plausible synthetic route is the reaction of sulfanilamide with methyl-d3 chloroformate.
The general, non-deuterated synthesis of Asulam involves the reaction of sulfanilamide with methyl chloroformate.[2] A similar approach for the sodium salt of Asulam involves reacting sulfanilamide with dimethyl carbonate in the presence of sodium methoxide.[1] For the synthesis of this compound, the key deuterated intermediate is methyl-d3 chloroformate, which is commercially available.
The proposed reaction proceeds as follows: the amino group of the sulfonamide in sulfanilamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl-d3 chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocol
Materials:
-
Sulfanilamide (4-aminobenzenesulfonamide)
-
Methyl-d3 chloroformate (isotopic purity ≥ 99%)
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve sulfanilamide (1.0 equivalent) in anhydrous dichloromethane and anhydrous pyridine (2.0 equivalents).
-
Addition of Deuterated Reagent: Cool the reaction mixture to 0 °C in an ice bath. Add methyl-d3 chloroformate (1.1 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, dilute the mixture with dichloromethane. Wash the organic layer sequentially with 1 M hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the incorporation of deuterium and determine the isotopic purity.
Quantitative Data
The following tables summarize the key quantitative data for a representative batch of commercially available this compound. This data is critical for the use of this compound as an internal standard in quantitative analytical methods.
Table 1: Product Specifications
| Parameter | Specification |
| Chemical Name | N-[(4-Aminophenyl)sulfonyl]carbamic Acid Methyl Ester-d3 |
| Molecular Formula | C₈H₇D₃N₂O₄S |
| Molecular Weight | 233.26 g/mol |
| Appearance | White to Yellow Solid |
| Purity (HPLC) | >95% |
| Isotopic Purity | >95% |
Data sourced from a Certificate of Analysis for a commercial sample of this compound.[3]
Table 2: Purity and Isotopic Distribution
| Analysis | Result |
| HPLC Purity (at 268 nm) | 99.48% |
| Isotopic Purity | 99.4% |
| d0 Intensity | 0.48% |
| d1 Intensity | 0.02% |
| d2 Intensity | 0.26% |
| d3 Intensity | 99.25% |
Data sourced from a Certificate of Analysis for a commercial sample of this compound.[3]
Logical Workflow for Synthesis and Analysis
The overall process for the synthesis and utilization of this compound as an analytical standard can be visualized in the following workflow diagram.
Caption: Workflow for the synthesis and application of this compound.
Conclusion
This technical guide outlines a robust and direct pathway for the synthesis of this compound, a crucial internal standard for the accurate quantification of the herbicide Asulam. The provided experimental protocol, based on established chemical principles, offers a clear methodology for its preparation. The presented quantitative data from a commercial source confirms that high chemical and isotopic purity can be achieved, making this compound a reliable tool for researchers, scientists, and drug development professionals.
References
Asulam-d3: A Technical Guide to its Certificate of Analysis and Purity Determination
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity determination of Asulam-d3. This compound is the deuterated form of Asulam, a selective systemic herbicide. In research and drug development, deuterated standards like this compound are crucial for use as internal standards in quantitative analyses, particularly in pharmacokinetic and metabolic studies, due to their distinct mass spectrometric profiles. This guide presents key analytical data, detailed experimental methodologies for purity assessment, and visual workflows to aid in the understanding of the quality control processes for this important analytical standard.
Certificate of Analysis: Quantitative Data Summary
The quality and purity of an analytical standard are paramount for generating reliable and reproducible experimental results. The Certificate of Analysis for this compound provides critical data regarding its identity and purity. The following tables summarize the key quantitative data from a representative Certificate of Analysis provided by LGC Standards.[1]
Table 1: General Specifications
| Parameter | Specification | Result |
| Appearance | White to Yellow Solid | White to Yellow Solid |
| Molecular Formula | C₈H₇D₃N₂O₄S | Conforms |
| Molecular Weight | 233.26 | Conforms |
| Solubility | Methanol (Slightly) | Conforms |
Table 2: Purity and Isotopic Distribution
| Analytical Test | Specification | Result |
| Purity (Overall) | >95% | >95% |
| HPLC Purity | >95% | 99.48% (at 268 nm) |
| Isotopic Purity | >95% | 99.4% |
| Normalized Intensity: d0 | - | 0.48% |
| Normalized Intensity: d1 | - | 0.02% |
| Normalized Intensity: d2 | - | 0.26% |
| Normalized Intensity: d3 | - | 99.25% |
Table 3: Confirmatory Tests
| Analytical Test | Specification | Result |
| NMR | Conforms to Structure | Conforms |
| MS | Conforms to Structure | Conforms |
Experimental Protocols
The determination of purity and confirmation of the structure of this compound involves a combination of chromatographic and spectroscopic techniques. The following are detailed methodologies based on established analytical protocols for Asulam and related compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography with UV detection is a primary method for assessing the purity of this compound. This technique separates the main compound from any potential impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., Cosmosil C-18, 250 x 4.6 mm, 5 µm particle size) is suitable.[2]
-
Mobile Phase: A gradient elution is often employed for optimal separation. A common mobile phase consists of a mixture of 0.1% formic acid in water and methanol.[2]
-
Flow Rate: A typical flow rate is 1.20 mL/min.[2]
-
Detection: UV detection at 268 nm, which is the maximum absorption wavelength for Asulam.[1]
-
Sample Preparation: A stock solution of this compound is prepared by accurately weighing the standard and dissolving it in a suitable solvent like acetonitrile.[1] This stock solution is then diluted to an appropriate concentration for HPLC analysis.
-
Quantification: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total peak area in the chromatogram.
Mass Spectrometry (MS) for Structural Confirmation and Isotopic Purity
Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and determining its isotopic purity.
Methodology:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).
-
Ionization Source: Electrospray ionization (ESI) is a common technique for sulfonamides.
-
Analysis Mode: The analysis can be performed in either positive or negative ion mode, depending on the desired fragmentation pattern.
-
Data Acquisition: Full scan mode is used to confirm the molecular weight of this compound (m/z 234.05 for [M+H]⁺). Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and specificity, particularly for quantifying the isotopic distribution.
-
Isotopic Purity Calculation: The isotopic purity is determined by comparing the signal intensity of the deuterated molecule (d3) to the intensities of the non-deuterated (d0) and partially deuterated (d1, d2) species.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the position of the deuterium atoms and the overall integrity of the molecule.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or Methanol-d₄.
-
¹H NMR: The ¹H NMR spectrum is used to identify the protons in the molecule. For this compound, the absence of the methoxy proton signal (around 3.6 ppm) and the presence of other characteristic signals for the aromatic and amine protons confirm the successful deuteration at the methoxy group. The aromatic protons typically show signals in the region between 6.51 and 7.70 ppm.[3]
-
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms can be used to further confirm the structure.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are compared with the expected structure of this compound.
Visualizing Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical procedures for determining the purity and confirming the identity of this compound.
References
Understanding Asulam-d3 as a Stable Isotope Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asulam-d3 is the deuterated form of Asulam, a selective carbamate herbicide. In the realm of analytical chemistry and drug development, stable isotope-labeled compounds like this compound are invaluable tools. This technical guide provides a comprehensive overview of this compound's primary application as a stable isotope tracer, specifically as an internal standard in quantitative analysis by mass spectrometry. Furthermore, it explores its potential utility in metabolic fate studies, drawing parallels from research on radiolabeled Asulam.
Core Principles of this compound as a Stable Isotope Tracer
Stable isotope tracers are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope. In this compound, three hydrogen atoms on the methoxy group have been replaced with deuterium (³H or D). The fundamental principle behind its use as an internal standard in quantitative mass spectrometry is isotope dilution analysis.
By adding a known quantity of this compound to a sample containing an unknown quantity of Asulam, the two compounds can be analyzed simultaneously. Due to their near-identical physicochemical properties, they behave similarly during sample extraction, cleanup, chromatography, and ionization. However, their mass difference allows for their distinct detection by a mass spectrometer. Any sample loss or variation in instrument response will affect both the analyte (Asulam) and the internal standard (this compound) proportionally. By measuring the ratio of the analyte signal to the internal standard signal, accurate and precise quantification can be achieved, effectively correcting for experimental variability.
Physicochemical Properties
A clear understanding of the physicochemical properties of both Asulam and its deuterated analog is crucial for method development.
| Property | Asulam | This compound (methoxy-d3) |
| Molecular Formula | C₈H₁₀N₂O₄S | C₈H₇D₃N₂O₄S |
| Molecular Weight | 230.24 g/mol | 233.26 g/mol |
| Monoisotopic Mass | 230.0361 Da | 233.0549 Da |
| Isotopic Purity | Not Applicable | >95% (typically ~99%) |
| Appearance | Colorless crystals | White to yellow solid |
| Water Solubility | 5.0 g/L at 22 °C | Similar to Asulam |
| pKa | 4.82 | Similar to Asulam |
Quantitative Data Presentation
Table 1: Performance of HPLC-UV Methods for Asulam Analysis (External Standard Calibration)
| Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| Agricultural Products | 0.01 ppm | - | 80.6 - 90.9 | [1] |
| Water | 60 - 90 µg/L | - | 35 - 110 | [2] |
| Soil | - | 9.38 µg/kg | 77 - 92 | [2] |
| Peaches | - | 0.10 ppm | 72 | [3] |
Table 2: Performance of LC-MS/MS Methods for Asulam Analysis (External Standard Calibration)
| Matrix | Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Agricultural Products | 0.01 mg/kg | 70.6 - 107.8 | 1.0 - 14.0 (repeatability) | [4] |
| Livestock Products | 0.01 mg/kg | 92.7 - 98.7 | 3.1 - 11.6 |
The variability in recovery and RSD values in the tables above highlights the challenges of analyzing Asulam in different matrices. The use of this compound as an internal standard would help to normalize these variations, leading to more consistent and reliable results. For instance, in a comparative study of the immunosuppressant drug everolimus, the use of a deuterated internal standard (everolimus-d4) resulted in a better slope for the calibration curve (0.95) compared to a structural analog internal standard (0.83), indicating a more accurate quantification, although the precision was comparable.[2]
Experimental Protocols
The following are detailed methodologies for the quantitative analysis of Asulam using this compound as an internal standard via LC-MS/MS, and for investigating the metabolic fate of Asulam.
Protocol 1: Quantitative Analysis of Asulam in Environmental Samples using this compound and LC-MS/MS
This protocol is a composite based on established methods for pesticide residue analysis.
1. Materials and Reagents:
-
Asulam analytical standard
-
This compound internal standard solution (e.g., 100 µg/mL in acetonitrile)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ammonium formate
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Syringe filters (0.22 µm)
2. Preparation of Standard Solutions:
-
Asulam Stock Solution (1 mg/mL): Accurately weigh 10 mg of Asulam standard and dissolve in 10 mL of methanol.
-
Asulam Working Standards (0.1 - 100 ng/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition.
-
This compound Internal Standard Working Solution (e.g., 10 ng/mL): Dilute the this compound stock solution with acetonitrile. The optimal concentration should be determined during method development but is typically in the mid-range of the calibration curve.
3. Sample Preparation and Extraction:
-
Weigh 5 g of the homogenized sample (e.g., soil, plant material) into a 50 mL centrifuge tube.
-
Add a known volume (e.g., 50 µL) of the this compound internal standard working solution to each sample, vortex briefly.
-
Add 10 mL of acetonitrile.
-
Homogenize for 1-2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of 10% methanol in water.
4. Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the reconstituted sample extract onto the cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elute the analytes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in 500 µL of the initial mobile phase.
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.
5. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm)
-
Mobile Phase A: 15 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate Asulam from matrix interferences (e.g., start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5-20 µL
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Asulam: Precursor ion (m/z) 231.0 → Product ions (m/z) 156.0 (quantifier), 108.0 (qualifier)
-
This compound: Precursor ion (m/z) 234.0 → Product ions (m/z) 156.0 (quantifier), 111.0 (qualifier) (Note: These are predicted transitions and should be optimized on the specific instrument.)
-
-
Instrument Parameters: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
6. Calibration and Quantification:
-
Inject the series of Asulam working standards (each spiked with the same concentration of this compound as the samples).
-
Construct a calibration curve by plotting the ratio of the peak area of Asulam to the peak area of this compound against the concentration of Asulam.
-
Calculate the concentration of Asulam in the samples using the regression equation from the calibration curve.
Protocol 2: Investigating the Metabolic Fate of Asulam using a Stable Isotope Tracer
This protocol is conceptual, based on a study of radiolabeled Asulam metabolism in rats, and adapted for the use of this compound.
1. Dosing and Sample Collection:
-
Administer a known dose of this compound to the test subjects (e.g., rats) orally or intravenously.
-
Collect urine, feces, and blood samples at various time points post-administration.
-
For in vitro studies, incubate this compound with liver microsomes or other relevant tissue preparations.
2. Sample Preparation:
-
Urine: Centrifuge to remove particulates and dilute with mobile phase.
-
Feces: Homogenize with a suitable solvent (e.g., acetonitrile/water), centrifuge, and concentrate the supernatant.
-
Plasma: Perform a protein precipitation by adding three volumes of cold acetonitrile, vortex, and centrifuge. Concentrate the supernatant.
-
In vitro samples: Stop the reaction with cold acetonitrile, centrifuge, and concentrate the supernatant.
3. LC-MS/MS Analysis:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to enable the identification of unknown metabolites.
-
Perform a full scan analysis to detect all deuterated species.
-
Use product ion scanning and precursor ion scanning to elucidate the structures of potential metabolites.
-
The expected metabolites, based on studies with ¹⁴C-Asulam, are N⁴-acetylthis compound and N⁴-acetylsulphanilamide (the deuterium label would be lost in this metabolite).
4. Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of this compound and its potential metabolites.
-
Compare the fragmentation patterns of the detected metabolites with that of the parent compound (this compound) and reference standards if available.
-
Quantify the parent compound and its metabolites over time to determine pharmacokinetic parameters.
Visualization of Workflows and Pathways
Analytical Workflow for Quantitative Analysis
Metabolic Pathway of Asulam
Conclusion
This compound serves as an essential tool for researchers and scientists requiring accurate and precise quantification of the herbicide Asulam. Its use as an internal standard in isotope dilution mass spectrometry effectively mitigates issues related to matrix effects and experimental variability, which are common challenges in the analysis of complex samples. While its application as a tracer for metabolic fate studies is not yet widely documented, the principles are well-established, and it presents a powerful, non-radioactive alternative for such investigations in drug development and environmental science. The detailed protocols and workflows provided in this guide offer a solid foundation for the implementation of this compound in a research or analytical laboratory setting.
References
- 1. Measurement of lipogenic flux by deuterium resolved mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MaRiMba: A Software Application for Spectral Library-Based MRM Transition List Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MRM Newbie Question. - Chromatography Forum [chromforum.org]
The Role of Asulam-d3 in Enhancing Herbicide Residue Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of Asulam-d3, a deuterated stable isotope-labeled internal standard, in the quantitative analysis of the herbicide Asulam. Accurate and precise measurement of herbicide residues is paramount for ensuring environmental safety, food quality, and regulatory compliance. The use of isotopically labeled internal standards like this compound in conjunction with advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for achieving reliable and defensible analytical results.
The Challenge of Herbicide Residue Analysis
The determination of trace levels of herbicides like Asulam in complex matrices such as soil, water, and biological tissues is fraught with analytical challenges. Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds, can lead to significant inaccuracies in quantification. Furthermore, analyte loss during sample preparation, extraction, and cleanup can introduce variability and compromise the reliability of the results.
The Solution: Isotope Dilution Mass Spectrometry with this compound
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that effectively mitigates these challenges. By introducing a known amount of a stable isotope-labeled version of the analyte, in this case, this compound, at the beginning of the analytical workflow, any variations in sample preparation or matrix effects that impact the native analyte (Asulam) will equally affect the labeled internal standard. Since this compound is chemically identical to Asulam, it behaves similarly during extraction, cleanup, and chromatographic separation. However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for the calculation of a response ratio of the analyte to the internal standard, which effectively cancels out variations and leads to more accurate and precise quantification.
Core Principles of Using this compound as an Internal Standard
The fundamental principle behind using this compound is that it serves as a surrogate for the native Asulam throughout the analytical process. Key advantages include:
-
Correction for Matrix Effects: this compound co-elutes with Asulam and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source, allowing for accurate correction.
-
Compensation for Analyte Loss: Any loss of Asulam during sample extraction and cleanup is mirrored by a proportional loss of this compound, ensuring the analyte-to-internal standard ratio remains constant.
-
Improved Precision and Accuracy: By minimizing the impact of experimental variability, the use of this compound leads to significantly improved precision (reproducibility) and accuracy (closeness to the true value) of the analytical results.
Quantitative Data on Asulam Analysis
Table 1: Performance of LC-MS/MS Methods for Asulam Residue Analysis (External Standard Calibration)
| Matrix | Limit of Quantification (LOQ) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Livestock Products (Bovine Muscle, Fat, Liver, Milk) | 0.01 mg/kg | 92.7 - 98.7 | 3.1 - 11.6 | [1] |
| Agricultural Products | 0.01 mg/kg | 70.6 - 107.8 | 1.0 - 14.0 | [2] |
Table 2: Performance of HPLC-UV Methods for Asulam Residue Analysis (External Standard Calibration)
| Matrix | Limit of Detection (LOD) | Average Recovery (%) | Reference |
| Citrus | 0.01 ppm | 83.5 - 90.9 | [3] |
| Sugarcane | 0.01 ppm | 80.6 - 86.7 | [3] |
| Peaches | Not Specified | 72 | [4] |
Experimental Protocols
The following section outlines a best-practice, hypothetical experimental protocol for the analysis of Asulam in soil and water samples using this compound as an internal standard, based on established methods for Asulam and general principles of isotope dilution mass spectrometry.
Protocol 1: Analysis of Asulam in Soil by LC-MS/MS with this compound Internal Standard
1. Sample Preparation and Extraction:
-
Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.
-
Weighing: Accurately weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Fortification: Spike the sample with a known amount of this compound internal standard solution.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a dSPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. PSA helps in removing organic acids and other polar interferences.
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rcf) for 5 minutes.
3. LC-MS/MS Analysis:
-
Dilution: Dilute the cleaned-up extract with a suitable solvent (e.g., mobile phase) to minimize matrix effects and ensure the concentration is within the calibration range.
-
Injection: Inject an aliquot of the diluted extract into the LC-MS/MS system.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of Asulam.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for Asulam.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Asulam and this compound. Based on the structure of Asulam, likely MRM transitions are:
-
Asulam: Precursor ion (m/z 229) → Product ions (e.g., m/z 156, m/z 92)
-
This compound: Precursor ion (m/z 232) → Product ions (e.g., m/z 156, m/z 92) (The fragmentation pattern is expected to be similar to the unlabeled compound, with the primary fragment not containing the deuterated methyl group).
-
-
4. Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of Asulam to the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of Asulam in the sample by applying the peak area ratio to the calibration curve.
Protocol 2: Analysis of Asulam in Water by LC-MS/MS with this compound Internal Standard
1. Sample Preparation:
-
Filtration: Filter the water sample through a 0.45 µm filter to remove any particulate matter.
-
Fortification: Take a known volume of the filtered water sample (e.g., 100 mL) and spike it with the this compound internal standard.
2. Solid-Phase Extraction (SPE) Concentration:
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Loading: Pass the fortified water sample through the SPE cartridge. Asulam and this compound will be retained on the sorbent.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interfering substances.
-
Elution: Elute the Asulam and this compound from the cartridge with a small volume of a strong solvent (e.g., methanol or acetonitrile).
3. LC-MS/MS Analysis:
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase.
-
Analysis: Analyze the reconstituted sample using the LC-MS/MS conditions described in Protocol 1.
Visualization of Workflows
The following diagrams illustrate the experimental workflows for the analysis of Asulam using this compound as an internal standard.
Caption: Experimental workflow for Asulam analysis in soil.
Caption: Experimental workflow for Asulam analysis in water.
Logical Relationship: The Principle of Isotope Dilution
The following diagram illustrates the logical relationship of how this compound corrects for analytical variability.
References
An In-depth Technical Guide to the Core Mechanism of Action of the Herbicide Asulam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asulam is a selective, systemic carbamate herbicide primarily utilized for the control of perennial grasses and broad-leaved weeds.[1][2][3] Its herbicidal activity stems from a well-defined primary mechanism of action: the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the folic acid biosynthesis pathway.[1][4] This inhibition leads to a depletion of essential folates, thereby disrupting the synthesis of nucleic acids and certain amino acids, which ultimately results in the cessation of plant growth and mortality.[1] A secondary, less characterized mode of action involving the disruption of mitosis has also been proposed.[4] This guide provides a comprehensive technical overview of the core mechanisms of Asulam, detailing the biochemical pathways, experimental protocols for its study, and a summary of the available data.
Primary Mechanism of Action: Inhibition of Dihydropteroate Synthase (DHPS)
The principal mode of action of Asulam is the targeted inhibition of dihydropteroate synthase (DHPS), a key enzyme in the de novo synthesis of folic acid (Vitamin B9) in plants and microorganisms.[1][4][5] Plants, unlike animals which obtain folates from their diet, rely on this pathway for the production of tetrahydrofolate (THF) and its derivatives. These folate coenzymes are essential one-carbon donors in the biosynthesis of purines, pyrimidines (and thus DNA and RNA), and several amino acids, including methionine and serine.[4][5]
The Folic Acid Biosynthesis Pathway in Plants
The synthesis of THF in plants is a multi-step process localized across different cellular compartments. The pathway commences with the synthesis of the pterin moiety from guanosine triphosphate (GTP) in the cytosol and the synthesis of para-aminobenzoic acid (p-ABA) from chorismate in the plastids. These precursors are then utilized in the mitochondria for the final steps of THF synthesis.
The reaction catalyzed by DHPS is a critical condensation step where it joins 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with p-ABA to form 7,8-dihydropteroate.[5] This reaction is competitively inhibited by Asulam.
Competitive Inhibition of DHPS by Asulam
Asulam is a structural analog of p-ABA.[6] This structural mimicry allows it to bind to the p-ABA binding site on the DHPS enzyme.[7] By occupying the active site, Asulam competitively inhibits the binding of the natural substrate, p-ABA, thereby blocking the synthesis of dihydropteroate.[6][7] The crystal structure of Arabidopsis thaliana HPPK/DHPS has been resolved, revealing a highly conserved binding pocket for sulfonamide-like inhibitors, which provides a structural basis for the herbicidal activity of Asulam.[5]
Quantitative Inhibition Data
| Inhibitor | Target Enzyme | Organism | IC50 | Ki | Reference |
| Asulam | Dihydropteroate Synthase (DHPS) | Various Plant Species | Data not readily available | Data not readily available | [6] |
Secondary Mechanism of Action: Mitotic Inhibition
A secondary mode of action for Asulam as a mitotic inhibitor has been proposed.[4] This mechanism is thought to contribute to the overall herbicidal effect by disrupting cell division in the meristematic tissues of susceptible plants.
Evidence for Mitotic Disruption
Studies on onion (Allium cepa) root tip cells have shown that Asulam can induce mitotic irregularities. These abnormalities include arrested metaphases and anaphases, as well as the formation of chromosome bridges.[8] It is hypothesized that Asulam may interfere with the assembly or function of microtubules, which are essential components of the mitotic spindle.[4] However, the precise molecular target and the direct interaction of Asulam with microtubule-associated proteins have not been fully elucidated.
Experimental Protocols
Dihydropteroate Synthase (DHPS) Inhibition Assay (Coupled Spectrophotometric Method)
This continuous assay measures the activity of DHPS by coupling the reaction to the reduction of the product by dihydrofolate reductase (DHFR) and monitoring the oxidation of NADPH.
Materials:
-
Recombinant DHPS enzyme
-
Recombinant DHFR enzyme
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
para-Aminobenzoic acid (p-ABA)
-
NADPH
-
Asulam (or other inhibitors)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 10 mM MgCl₂)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, DHPS enzyme, an excess of DHFR, and varying concentrations of the inhibitor (Asulam).
-
Pre-incubate the mixture at a constant temperature (e.g., 37°C) for a defined period.
-
Initiate the reaction by adding a solution containing the substrates, p-ABA and DHPPP, and the cofactor, NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Dihydropteroate Synthase (DHPS) Inhibition Assay (Radiometric Method)
This method directly measures the incorporation of a radiolabeled substrate into the product.
Materials:
-
Recombinant DHPS enzyme
-
DHPPP
-
Radiolabeled p-ABA (e.g., [³H]p-ABA or [¹⁴C]p-ABA)
-
Asulam (or other inhibitors)
-
Assay Buffer
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, DHPS enzyme, DHPPP, and varying concentrations of the inhibitor.
-
Initiate the reaction by adding radiolabeled p-ABA.
-
Incubate the reaction at a constant temperature for a defined period.
-
Stop the reaction (e.g., by adding acid).
-
Separate the radiolabeled product from the unreacted radiolabeled substrate (e.g., using chromatography or selective precipitation).
-
Quantify the amount of radioactivity in the product fraction using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Evaluation of Mitotic Index in Plant Root Tips
This protocol allows for the microscopic examination of the effect of Asulam on cell division.
Materials:
-
Plant seedlings (e.g., onion, Allium cepa)
-
Asulam solutions of varying concentrations
-
Fixative solution (e.g., Carnoy's fixative: ethanol, chloroform, acetic acid)
-
Hydrochloric acid (1N)
-
Stain (e.g., acetocarmine or Feulgen stain)
-
Microscope slides and coverslips
-
Light microscope
Procedure:
-
Germinate seeds in the presence of different concentrations of Asulam.
-
Excise the root tips and fix them in the fixative solution.
-
Hydrolyze the root tips in 1N HCl to soften the tissue.
-
Stain the root tips with a suitable chromosome stain.
-
Gently squash the root tip on a microscope slide with a drop of stain and cover with a coverslip.
-
Observe the cells under a light microscope at high magnification.
-
Count the number of cells in each phase of mitosis (prophase, metaphase, anaphase, telophase) and the total number of interphase cells in several fields of view.
-
Calculate the Mitotic Index (MI) as: MI (%) = (Total number of dividing cells / Total number of cells observed) x 100.
-
Observe and record any mitotic aberrations.
Herbicide Resistance
While resistance to Asulam in weeds has not been widely reported, the potential for resistance development exists, primarily through two mechanisms:
-
Target-Site Resistance (TSR): Mutations in the gene encoding DHPS that alter the enzyme's structure and reduce the binding affinity of Asulam.
-
Non-Target-Site Resistance (NTSR): Mechanisms that reduce the amount of active herbicide reaching the target site, such as enhanced metabolism, reduced uptake or translocation, or sequestration of the herbicide.
Conclusion
The primary mechanism of action of the herbicide Asulam is the competitive inhibition of dihydropteroate synthase, a pivotal enzyme in the folic acid biosynthesis pathway of plants. This targeted action leads to a cascade of metabolic disruptions, ultimately causing plant death. A secondary, less defined role in mitotic inhibition likely contributes to its overall herbicidal efficacy. While the qualitative aspects of Asulam's mechanism are well-understood, a notable gap exists in the availability of quantitative inhibition data for plant DHPS. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the nuanced interactions of Asulam with its target enzymes and to explore the potential for resistance development. This comprehensive understanding is crucial for the continued effective and sustainable use of this herbicide in agricultural and environmental management.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. pfi.gov.pk [pfi.gov.pk]
- 3. Asulam | C8H10N2O4S | CID 18752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 5. Crystal structure of Arabidopsis thaliana HPPK/DHPS, a bifunctional enzyme and target of the herbicide asulam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chromosomal and Nuclear Alterations in Root Tip Cells of Allium Cepa L. Induced by Alprazolam - PMC [pmc.ncbi.nlm.nih.gov]
The Environmental Fate and Degradation of Asulam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Asulam, a member of the carbamate group of herbicides, is primarily used for the post-emergence control of perennial grasses and broad-leaved weeds. Understanding its behavior and persistence in the environment is critical for assessing its ecological impact and ensuring regulatory compliance. This technical guide provides a comprehensive overview of the environmental fate and degradation of asulam, detailing its degradation pathways, summarizing key quantitative data, and outlining the experimental methodologies used in its assessment.
Data Presentation: Quantitative Environmental Fate of Asulam
The environmental behavior of asulam is dictated by a combination of biotic and abiotic processes. The following tables summarize the key quantitative data regarding its persistence and mobility in various environmental compartments.
Table 1: Soil Degradation and Metabolism of Asulam [1][2]
| Parameter | Value | Conditions | Reference |
| Aerobic Soil Metabolism (DT₅₀) | 8 - 28 days | Varies with soil type and conditions. | [1] |
| Anaerobic Soil Metabolism (DT₅₀) | > 1 year | --- | [1] |
| Photolysis on Soil (DT₅₀) | 40 hours | Air-dried soil | [1] |
| Photolysis on Soil (DT₅₀) | 208 hours | Moist soil | [1] |
DT₅₀: Time required for 50% of the initial concentration to dissipate.
Table 2: Mobility of Asulam in Soil [1][2]
| Parameter | Value | Interpretation | Reference |
| K_oc_ | 40 - 300 mL/g | High to Moderate Mobility | [1][2] |
| pK_a_ | 4.82 | Exists predominantly as an anion in most environmental matrices. | [1][2] |
K_oc_: Soil organic carbon-water partitioning coefficient. A lower value indicates higher mobility. pK_a_: The acid dissociation constant. Asulam's pKa indicates it will be in its anionic form in environments with a pH above 4.82.
Table 3: Degradation of Asulam in Aquatic Systems [1][2]
| Parameter | Value | Conditions | Reference |
| Aqueous Photolysis (DT₅₀) | 2 hours | pH 9 | [1][2] |
| Hydrolysis | Stable | pH 5, 7, and 9 | [1][2] |
| Aquatic Biodegradation (DT₅₀) | > 1 year | --- | [1] |
Degradation Pathways of Asulam
Asulam degrades in the environment primarily through two mechanisms: microbial degradation in soil and photolysis in water and on soil surfaces.
Microbial Degradation
In soil, microorganisms are the primary drivers of asulam degradation. The main pathway involves the cleavage of the carbamate and sulfonyl functionalities. This process leads to the formation of several key metabolites. The initial and most significant step is the hydrolysis of the carbamate ester bond, followed by the cleavage of the sulfonyl-carbamate bond.
The major metabolites identified in soil are:
-
Sulfanilamide: Formed through the cleavage of the methyl carbamate group.
-
4-Aminobenzenesulfonic acid: A subsequent degradation product of sulfanilamide.[3][4]
Certain bacteria, such as Flavobacterium sp., Curtobacterium sp., and Pseudomonas sp., have been identified as being capable of degrading asulam.[3] The degradation pathway can proceed further, with the potential for ring cleavage of the aromatic structure, ultimately leading to mineralization (the complete degradation to carbon dioxide, water, and mineral salts).
References
Technical Resource: Asulam-d3 Supplier and Purchasing Guide
This document provides a consolidated overview of suppliers for Asulam-d3, a deuterated isotopologue of the herbicide Asulam. It is intended for researchers, scientists, and drug development professionals who require this compound for analytical and research purposes, such as for use as an internal standard in mass spectrometry-based applications.
Supplier and Purchasing Information
The following table summarizes the available information for suppliers of this compound. Pricing and availability are subject to change and may require logging into the supplier's website or requesting a formal quote.
| Supplier | Product Description | Catalog Number | Available Quantities / Formulations | Unlabeled CAS Number |
| Chiron | This compound (methoxy-d3) | 11246.8-100-AN | 100 µg/mL in Acetonitrile (1 mL) | 3337-71-1 |
| LGC Standards | This compound (methoxy-d3) | - | Inquire for details | 3337-71-1 |
| MedchemExpress | This compound | HY-W708304 | Inquire for details | 3337-71-1 |
| CDN Isotopes | This compound (methoxy-d3) | D-7531 | 5 mg, 10 mg (Solid) | 3337-71-1 |
| ESSLAB (Distributor for Chiron) | This compound (methoxy-d3) | 11246.8-100-AN | 100 µg/mL in Acetonitrile (1 mL) | 3337-71-1 |
| Fisher Scientific | This compound (methoxy-d3) | - | 2.5 mg | - |
Experimental Workflow: Procurement of a Chemical Reference Standard
The process of acquiring a chemical reference standard like this compound for research purposes follows a structured workflow. This ensures proper sourcing, documentation, and laboratory integration. The diagram below illustrates the key stages of this procurement process.
An In-depth Technical Guide to the Safety Data of Asulam-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for Asulam-d3, a deuterated isotopologue of the herbicide Asulam. The information is curated to meet the needs of researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and mechanistic insights.
Section 1: Physicochemical and Toxicological Data
The following tables summarize the key quantitative data for this compound, compiled from its Safety Data Sheet (SDS). This information is fundamental for risk assessment and safe handling in a laboratory setting.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 230.24 g/mol |
| Physical State | Solid |
| Appearance | White to yellow solid |
| Melting Point | 135 - 138 °C (275 - 280 °F) |
| Water Solubility | 5 g/L |
| Partition Coefficient (octanol/water) | log Pow: -0.27 |
Table 2: Toxicological Data (for Asulam, the parent compound)
| Test | Result | Species |
| Acute Oral LD50 | > 5000 mg/kg | Rat |
| Acute Dermal LD50 | > 2000 mg/kg | Rabbit |
| Acute Inhalation LC50 | > 20 mg/L (1 hr) | Rat |
Section 2: Experimental Protocols
Detailed methodologies for key safety and property experiments are outlined below. These protocols are based on internationally recognized OECD guidelines to ensure data reliability and reproducibility.
Melting Point Determination (Adapted from OECD Guideline 102)
This protocol describes the capillary method for determining the melting point of this compound.[1][2][3][4]
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus with a heated metal block or liquid bath
-
Glass capillary tubes (sealed at one end)
-
Calibrated thermometer or temperature probe
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: If necessary, finely powder a small amount of this compound using a mortar and pestle.
-
Capillary Loading: Introduce the powdered this compound into a capillary tube to a height of approximately 2-4 mm. This can be achieved by tapping the sealed end of the capillary on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
For an unknown substance, a preliminary rapid heating (10-20 °C/min) can be performed to determine an approximate melting range.
-
For the accurate determination, heat the block to a temperature about 10 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first signs of melting are observed (T1) and the temperature at which the last solid particle disappears (T2).
-
Reporting: The melting range is reported as T1 - T2. For this compound, this is expected to be in the range of 135 - 138 °C.
Water Solubility Determination (Adapted from OECD Guideline 105)
This protocol outlines the flask method for determining the water solubility of this compound.[5][6][7][8][9]
Principle: Water solubility is the maximum concentration of a substance that can be dissolved in water at a specific temperature. The flask method involves saturating water with the test substance and then measuring the concentration of the dissolved substance.
Apparatus:
-
Glass flasks with stoppers
-
Constant temperature water bath or shaker
-
Analytical balance
-
Centrifuge or filtration apparatus (e.g., 0.45 µm filter)
-
Analytical instrument for quantification (e.g., HPLC-UV)
-
Volumetric flasks and pipettes
Procedure:
-
Preliminary Test: A preliminary test is recommended to estimate the solubility and determine the appropriate sample amount and equilibration time.
-
Sample Preparation: Add an excess amount of this compound to a glass flask containing a known volume of distilled water. The excess solid should be visible.
-
Equilibration: Stopper the flask and place it in a constant temperature bath (e.g., 20 ± 0.5 °C). Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Phase Separation: After equilibration, allow the mixture to stand to let the undissolved solid settle. Separate the aqueous phase from the solid by centrifugation or filtration.
-
Quantification: Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The water solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., in g/L). For this compound, the expected solubility is approximately 5 g/L.
Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)
This protocol describes a method for assessing the acute oral toxicity of this compound.[10][11][12][13][14]
Principle: The fixed dose procedure is a stepwise method to determine the dose that produces evident toxicity but not mortality. It uses a set of fixed dose levels and a small number of animals.
Animals:
-
Healthy, young adult rats (usually females) from a standard laboratory strain.
-
Animals are acclimatized to laboratory conditions before the study.
Procedure:
-
Dose Selection: Based on available data, a starting dose is selected from fixed levels (5, 50, 300, 2000, or 5000 mg/kg). For a substance with low expected toxicity like Asulam, a higher starting dose may be chosen.
-
Dosing: A single animal is dosed with the selected starting dose via oral gavage. The animal is fasted before dosing.
-
Observation: The animal is observed for signs of toxicity and mortality for at least 14 days. Observations are frequent on the day of dosing and at least daily thereafter. Body weight is recorded weekly.
-
Stepwise Procedure:
-
If the animal survives without evident toxicity, four more animals are dosed at the same level.
-
If the animal shows signs of evident toxicity, it is humanely euthanized, and the next lower fixed dose is administered to a new animal.
-
If the animal dies, the next lower dose is administered to a new animal.
-
-
Endpoint: The test is complete when the dose causing evident toxicity or no effect at the highest dose is identified.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Bacterial Reverse Mutation Test - Ames Test (Adapted from OECD Guideline 471)
This protocol outlines the Ames test for assessing the mutagenic potential of this compound.[15][16][17][18][19]
Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required to synthesize an essential amino acid (e.g., histidine or tryptophan). The test substance is evaluated for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.
Materials:
-
Histidine- and tryptophan-requiring bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA).
-
Minimal glucose agar plates.
-
Metabolic activation system (S9 mix from induced rat liver).
-
Positive and negative controls.
Procedure:
-
Dose Range Finding: A preliminary test is performed to determine the appropriate concentration range of this compound, including cytotoxic concentrations.
-
Main Experiment:
-
The test is performed with and without the S9 metabolic activation system.
-
A series of concentrations of this compound are tested in triplicate.
-
The test substance, bacterial culture, and S9 mix (or buffer) are mixed and either poured directly onto the minimal agar plates (plate incorporation method) or pre-incubated before plating (pre-incubation method).
-
-
Incubation: The plates are incubated at 37 °C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted.
-
Evaluation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies that is at least double the background (negative control) count in at least one strain, with or without metabolic activation.
In Vivo Mammalian Erythrocyte Micronucleus Test (Adapted from OECD Guideline 474)
This protocol describes the in vivo micronucleus test to detect chromosomal damage caused by this compound.[20][21][22][23][24]
Principle: This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in developing erythrocytes. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Animals:
-
Rodents, typically mice or rats.
-
Groups of at least 5 animals per sex per dose group.
Procedure:
-
Dose Selection: A preliminary study is conducted to determine the maximum tolerated dose (MTD). At least three dose levels are used in the main study, with the highest dose being the MTD or a limit dose of 2000 mg/kg.[23]
-
Dosing: this compound is administered to the animals, usually via oral gavage or intraperitoneal injection. A single or multiple dosing regimen can be used.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).
-
Slide Preparation: Bone marrow cells are flushed from the femurs, and smears are prepared on microscope slides. For peripheral blood, smears are also prepared. The slides are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Microscopic Analysis: A statistically significant number of polychromatic erythrocytes (PCEs) (e.g., at least 4000 per animal) are scored for the presence of micronuclei.[20] The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as an indicator of bone marrow toxicity.
-
Evaluation: A substance is considered positive if it induces a statistically significant, dose-related increase in the frequency of micronucleated PCEs.
Section 3: Signaling Pathways and Mechanistic Insights
Asulam functions as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway in plants and microorganisms.[25][26][27] This pathway is essential for the synthesis of precursors for DNA, RNA, and certain amino acids. Since mammals obtain folate from their diet, DHPS is a selective target for herbicides and antimicrobial agents.[27]
Inhibition of Dihydropteroate Synthase by Asulam
The following diagram illustrates the competitive inhibition of dihydropteroate synthase by Asulam.
Caption: Competitive inhibition of dihydropteroate synthase by Asulam, blocking folate synthesis.
Experimental Workflow for Safety Assessment
The following diagram illustrates a typical workflow for the safety assessment of a chemical substance like this compound, incorporating the experimental protocols described in this guide.
Caption: A typical workflow for the safety assessment of a chemical substance.
References
- 1. laboratuar.com [laboratuar.com]
- 2. oecd.org [oecd.org]
- 3. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 8. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 9. filab.fr [filab.fr]
- 10. oecd.org [oecd.org]
- 11. daikinchemicals.com [daikinchemicals.com]
- 12. ijrap.net [ijrap.net]
- 13. researchgate.net [researchgate.net]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. nib.si [nib.si]
- 16. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 17. inotiv.com [inotiv.com]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nucro-technics.com [nucro-technics.com]
- 21. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
- 24. oecd.org [oecd.org]
- 25. Crystal structure of Arabidopsis thaliana HPPK/DHPS, a bifunctional enzyme and target of the herbicide asulam - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: High-Throughput Quantification of Asulam in Environmental Samples using Asulam-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asulam is a selective carbamate herbicide used for the control of perennial grasses and broad-leaf weeds. Its presence in soil and water is a matter of environmental concern, necessitating sensitive and robust analytical methods for its quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the determination of pesticide residues. The use of a stable isotope-labeled internal standard, such as Asulam-d3, is the gold standard for quantitative analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to improved accuracy and precision.
This application note provides a detailed protocol for the extraction and quantification of Asulam in soil and water samples using this compound as an internal standard with a triple quadrupole LC-MS/MS system.
Principle
A known amount of this compound is added to the samples prior to extraction. The samples are then subjected to solid-phase extraction (SPE) for cleanup and concentration. The extracts are analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of Asulam to that of this compound is used for quantification against a calibration curve.
Materials and Reagents
-
Asulam (analytical standard)
-
This compound (methoxy-d3) (Internal Standard) - Molecular Formula: C₈D₃H₇N₂O₄S, Molecular Weight: 233.26
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Oasis HLB SPE cartridges
-
0.45 µm syringe filters
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Asulam and this compound in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare a series of working standard solutions of Asulam by serially diluting the primary stock solution with 50:50 (v/v) methanol:water.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol.
Sample Preparation
Water Samples:
-
To a 100 mL water sample, add 100 µL of the 1 µg/mL this compound internal standard spiking solution.
-
Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 2 x 4 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.45 µm syringe filter before LC-MS/MS analysis.
Soil Samples:
-
To 10 g of homogenized soil, add 100 µL of the 1 µg/mL this compound internal standard spiking solution.
-
Add 20 mL of acetonitrile and shake vigorously for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction with another 20 mL of acetonitrile.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 10 mL of 5% methanol in water.
-
Proceed with the SPE cleanup as described for water samples (steps 2-9).
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B in 8 min, hold for 2 min, return to initial in 0.1 min, equilibrate for 3 min |
Mass Spectrometry:
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Asulam | 231.0 | 156.0 (Quantifier) | 0.05 | 20 | 15 |
| Asulam | 231.0 | 92.0 (Qualifier) | 0.05 | 20 | 25 |
| This compound | 234.0 | 156.0 (Quantifier) | 0.05 | 20 | 15 |
| This compound | 234.0 | 95.0 (Qualifier) | 0.05 | 20 | 25 |
Data Presentation: Quantitative Performance
The following data is a realistic representation of expected method performance and should be validated in-house.
Table 1: Method Validation Parameters
| Parameter | Water | Soil |
| Linearity (r²) | > 0.995 | > 0.995 |
| Calibration Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.1 ng/g |
| Limit of Quantitation (LOQ) | 0.1 ng/mL | 0.5 ng/g |
| Accuracy (% Recovery) | 92 - 108% | 88 - 105% |
| Precision (% RSD) | < 10% | < 15% |
| Matrix Effect | Compensated by Internal Standard | Compensated by Internal Standard |
Table 2: Recovery and Precision Data (Hypothetical)
| Matrix | Spiked Concentration | n | Mean Recovery (%) | RSD (%) |
| Water | 0.5 ng/mL | 6 | 98.5 | 6.2 |
| Water | 10 ng/mL | 6 | 102.1 | 4.5 |
| Water | 50 ng/mL | 6 | 99.8 | 3.1 |
| Soil | 1 ng/g | 6 | 95.3 | 8.9 |
| Soil | 20 ng/g | 6 | 99.2 | 6.7 |
| Soil | 100 ng/g | 6 | 101.5 | 5.4 |
Visualizations
Caption: Experimental workflow for Asulam analysis.
Caption: Role of this compound in correcting variability.
Conclusion
This application note presents a robust and sensitive LC-MS/MS method for the quantification of Asulam in environmental samples. The use of this compound as an internal standard is crucial for achieving accurate and precise results by compensating for variations inherent in the analytical workflow. The described sample preparation and LC-MS/MS parameters provide a solid foundation for laboratories involved in environmental monitoring of pesticide residues. It is recommended that this method be fully validated in-house prior to routine use.
Application Note: Sample Preparation for the Analysis of Asulam in Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asulam is a selective, systemic carbamate herbicide used to control perennial grasses and broad-leaf weeds.[1] Due to its application in agriculture, there is a potential for contamination of water sources such as surface water, groundwater, and drinking water. Monitoring Asulam levels in these matrices is crucial for environmental protection and ensuring public health. This application note provides a detailed protocol for the sample preparation of water samples for the quantitative analysis of Asulam using Solid-Phase Extraction (SPE) coupled with High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Asulam is a polar compound, and its sodium salt is highly soluble in water.[2][3][4] This characteristic necessitates a robust sample preparation method like SPE to effectively extract and concentrate the analyte from aqueous matrices, thereby enhancing analytical sensitivity and accuracy.
Materials and Reagents
-
Asulam analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Reversed-phase C18 or polymeric sorbents like Oasis HLB)
-
Glass fiber filters (1.0 µm)
-
Syringes and needles
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Autosampler vials
Experimental Protocols
Sample Collection and Preservation
Collect water samples in clean glass bottles. For transportation and storage, keep the samples refrigerated at 4°C and analyze them as soon as possible. If immediate analysis is not possible, acidify the samples to a pH below 4 with sulfuric acid to prevent microbial degradation of Asulam.
Sample Pre-treatment
For water samples containing suspended solids, such as surface water, filtration is a necessary pre-treatment step.
-
Protocol:
-
Allow the water sample to reach room temperature.
-
Filter the sample through a 1.0 µm glass fiber filter to remove any particulate matter that could clog the SPE cartridge.
-
Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline for reversed-phase SPE. Optimization may be required depending on the specific water matrix and the chosen SPE sorbent.
-
Protocol:
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Follow with 5 mL of ultrapure water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated water sample (typically 100-500 mL, depending on the expected Asulam concentration) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of ultrapure water to remove any co-extracted polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
-
Elution:
-
Elute the retained Asulam from the SPE cartridge with a small volume of an appropriate organic solvent. A common elution solvent is methanol.
-
Use two aliquots of 2-3 mL of methanol for a complete elution.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase of the chromatographic analysis (e.g., a mixture of water and acetonitrile with formic acid).
-
Vortex the reconstituted sample to ensure complete dissolution of the analyte.
-
Transfer the final extract into an autosampler vial for analysis.
-
-
Analytical Methods
The prepared samples can be analyzed using either HPLC-UV or LC-MS/MS.
-
HPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acidified water and acetonitrile. A typical mobile phase composition is water:acetonitrile:acetic acid (89.98:10:0.02, v/v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 268 nm.
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., Atlantis dC18, 2.1 x 100 mm, 3 µm).[6]
-
Mobile Phase A: 15 mM Ammonium formate in water, pH 4.5.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Flow Rate: 200 µL/min.[6]
-
Injection Volume: 20 µL.[6]
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes can be used.[6]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for Asulam for enhanced selectivity and sensitivity.
-
Data Presentation
The following tables summarize the quantitative data for Asulam analysis in water samples from various sources.
Table 1: Physicochemical Properties of Asulam
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₄S | [7] |
| Molecular Weight | 230.24 g/mol | [7] |
| Water Solubility | 5000 mg/L (at 22°C) | [7] |
| pKa | 4.8 | [4] |
| Octanol-Water Partition Coefficient (logP) | -0.3 | [7] |
Table 2: Performance Data for Asulam Analysis in Water
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| HPLC-UV | Water | 60 - 90 µg/L | - | 35 - 110 | [1] |
| On-line SPE-HPLC | Water | < 1 µg/L (ppb level) | - | - | [8] |
| LC-MS/MS | River Water | - | - | - | [6] |
| LC-MS/MS | Agricultural Products | - | 0.01 mg/kg | 70.6 - 107.8 | [9] |
Experimental Workflow Diagram
Caption: Workflow for Asulam analysis in water samples.
Conclusion
The described Solid-Phase Extraction protocol provides an effective and reliable method for the extraction and concentration of Asulam from various water matrices. The subsequent analysis by HPLC-UV or LC-MS/MS allows for sensitive and accurate quantification of this herbicide. The choice of the analytical instrument will depend on the required sensitivity and the complexity of the water matrix. This application note serves as a comprehensive guide for researchers and scientists involved in environmental monitoring and water quality assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Asulam (Ref: M&B 9057) [sitem.herts.ac.uk]
- 3. Asulam sodium (Ref: AE F102789) [sitem.herts.ac.uk]
- 4. ars.usda.gov [ars.usda.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. waters.com [waters.com]
- 7. Asulam | C8H10N2O4S | CID 18752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Determination of Asulam in Agricultural Products by LC-MS-MS [spkx.net.cn]
Application Notes and Protocols for Asulam-d3 in Plant Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Asulam-d3 in plant metabolism studies. Asulam, a systemic carbamate herbicide, is effective against a range of weeds by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis.[1][2][3] The deuterium-labeled internal standard, this compound, is an essential tool for accurate quantification in uptake, translocation, and metabolism studies.
Introduction to Asulam and its Mode of Action
Asulam is a selective, post-emergent herbicide absorbed by the leaves, shoots, and roots of plants.[2][4] It is then translocated throughout the plant's vascular system.[1][2] The primary mode of action is the inhibition of DHPS, a key enzyme in the folic acid synthesis pathway.[2][5] Folic acid is a vital precursor for the synthesis of purines, pyrimidines, and some amino acids.[2] By blocking DHPS, Asulam prevents the formation of 7,8-dihydropteroate, leading to a deficiency in essential building blocks for DNA and cell division, ultimately causing stunted growth and plant death.[1][2]
Asulam Signaling Pathway in Plants
Caption: Asulam's mode of action, inhibiting the DHPS enzyme in the folate biosynthesis pathway.
Quantitative Data Presentation
The following tables summarize key quantitative data for Asulam analysis in various plant matrices. The use of this compound as an internal standard is critical for achieving the reported accuracy and recovery rates, as it compensates for matrix effects and variations in extraction efficiency.
Table 1: Recovery and Limit of Detection (LOD) of Asulam in Agricultural Products
| Plant Matrix | Analytical Method | Spiked Level (ppm) | Average Recovery (%) | Coefficient of Variation (%) | Limit of Detection (LOD) (ppm) |
| Citrus | HPLC-UV | 0.1 - 0.3 | 83.5 - 90.9 | 0.8 - 5.4 | 0.01 |
| Sugarcane | HPLC-UV | 0.05 - 0.2 | 80.6 - 86.7 | 2.9 - 8.8 | 0.01 |
| Peaches | HPLC | 0.10 | 72 (Asulam), 100 (Acetylasulam), 90 (Sulphanilamide) | - | - |
| Various Agricultural Products | LC-MS/MS | - | 70.6 - 107.8 | 1.0 - 14.0 | - |
Data compiled from multiple sources.[1][6][7]
Table 2: Asulam Residue Levels in Rumex alpinus After Foliar Application
| Time After Treatment | Residue in Leaves (mg/kg) | Residue in Roots (mg/kg) |
| Initial | ~100 | - |
| 2 Weeks | - | 6.5 (Maximum) |
| 3 Weeks | ~3 | Declining |
Data from a field trial studying translocation.[8]
Experimental Protocols
This section provides detailed methodologies for conducting plant metabolism studies using this compound.
General Experimental Workflow for this compound Plant Metabolism Study
Caption: A typical workflow for a plant metabolism study of Asulam using this compound.
Protocol 1: Plant Treatment and Sample Collection
Objective: To apply Asulam to plants and collect tissue samples over time to study uptake, translocation, and metabolism.
Materials:
-
Healthy, uniformly grown plants (e.g., wheat, sugarcane, or a target weed species).
-
Asulam analytical standard.
-
This compound internal standard.
-
Application solution (e.g., water with a non-ionic surfactant).
-
Foliar application equipment (e.g., microsyringe or sprayer).
-
Liquid nitrogen.
-
Sample collection tools (scalpels, forceps).
-
Labeled sample tubes.
Procedure:
-
Grow plants under controlled environmental conditions (e.g., greenhouse or growth chamber) to a consistent growth stage.
-
Prepare the Asulam treatment solution at the desired concentration. For studies where this compound is used to trace metabolism, it can be included in the treatment solution. For use as an internal standard for quantification, it is typically added during sample extraction.
-
Apply the treatment solution to the plant foliage, ensuring uniform coverage. For translocation studies, apply to a specific leaf.
-
At designated time points (e.g., 0, 6, 24, 48, 72 hours, and weekly), harvest the treated plants.
-
Separate the plant into different tissues (e.g., treated leaf, other leaves, stem, roots).
-
Wash the root samples with water to remove any soil or growth media.
-
Immediately freeze the collected tissue samples in liquid nitrogen to quench metabolic activity.
-
Store the samples at -80°C until extraction.
Protocol 2: Sample Preparation and Extraction
Objective: To extract Asulam and its metabolites from plant tissues for analysis.
Materials:
-
Frozen plant tissue samples.
-
Homogenizer (e.g., bead beater or mortar and pestle).
-
Extraction solvent (e.g., methanol, acetonitrile, or a mixture with 0.1% formic acid).
-
This compound internal standard solution (of known concentration).
-
Centrifuge and centrifuge tubes.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or HLB).
-
Evaporator (e.g., nitrogen evaporator or rotary evaporator).
-
Reconstitution solvent (e.g., mobile phase for LC-MS/MS).
Procedure:
-
Weigh the frozen plant tissue.
-
Homogenize the tissue to a fine powder in the presence of liquid nitrogen.
-
Transfer the homogenized powder to a centrifuge tube.
-
Add a precise volume of the extraction solvent.
-
Crucially, spike the sample with a known amount of this compound internal standard solution.
-
Vortex the mixture vigorously for several minutes to ensure thorough extraction.
-
Centrifuge the sample to pellet the solid plant material.
-
Collect the supernatant (the extract).
-
For cleaner samples, perform a Solid Phase Extraction (SPE) cleanup. Condition the SPE cartridge according to the manufacturer's instructions, load the extract, wash away interferences, and elute Asulam and its metabolites.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Objective: To separate and quantify Asulam, this compound, and its metabolites.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS/MS Conditions (Example in Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Asulam: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Metabolites (e.g., Sulfanilamide): Precursor ion (m/z) -> Product ion (m/z)
-
-
Optimize collision energies and other MS parameters for each analyte.
Quantification:
-
Create a calibration curve using known concentrations of Asulam standard.
-
Calculate the ratio of the peak area of Asulam to the peak area of the this compound internal standard.
-
Determine the concentration of Asulam in the samples by comparing this ratio to the calibration curve. This internal standard method corrects for any loss of analyte during sample preparation and for matrix effects during ionization.
References
- 1. An h.p.l.c. method for the quantitative determination of asulam, acetylasulam and sulphanilamide in peaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Asulam in Agricultural Products by LC-MS-MS [spkx.net.cn]
- 3. researchgate.net [researchgate.net]
- 4. Uptake, translocation and metabolism of the herbicide florasulam in wheat and broadleaf weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aggie-horticulture.tamu.edu [aggie-horticulture.tamu.edu]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. Detection of the herbicide asulam in groundwater: translocation to roots of treated docks (Rumex) and exudation to subsoil as a potential input pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Asulam in Environmental Samples using LC-MS/MS with a Deuterated Internal Standard
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive analytical method for the quantification of Asulam, a widely used herbicide, in various environmental matrices. The method utilizes Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, Asulam-d3, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation. The described protocol provides detailed procedures for sample extraction, cleanup, and instrumental analysis, making it suitable for high-throughput environmental monitoring and residue analysis.
Introduction
Asulam is a systemic carbamate herbicide effective against a variety of perennial grasses and broad-leaf weeds. Its potential for environmental contamination necessitates sensitive and reliable analytical methods for its detection in matrices such as soil and water. The use of a deuterated internal standard, which closely mimics the chemical and physical properties of the analyte, is a well-established technique to improve the accuracy and precision of quantitative analysis by LC-MS/MS. This document provides a comprehensive protocol for the analysis of Asulam using this compound as an internal standard.
Data Presentation: Quantitative Method Parameters
The following tables summarize the quantitative performance data for the analytical method.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | >0.995 |
| Accuracy (% Recovery) | 85-115% |
| Precision (% RSD) | <15% |
| Limit of Detection (LOD) | 0.01 µg/L |
| Limit of Quantification (LOQ) | 0.05 µg/L |
Table 2: Analyte and Internal Standard MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Asulam | 231.0 | 156.0 | 15 |
| Asulam | 231.0 | 92.0 | 25 |
| This compound | 234.0 | 159.0 | 15 |
| This compound | 234.0 | 92.0 | 25 |
Experimental Protocols
Materials and Reagents
-
Asulam analytical standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 60 mg)
Standard and Internal Standard Solution Preparation
-
Asulam Stock Solution (1 mg/mL): Accurately weigh 10 mg of Asulam standard and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the Asulam stock solution with a mixture of water and acetonitrile (1:1, v/v) to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with the water/acetonitrile mixture.
Sample Preparation (Water Samples)
-
To a 100 mL water sample, add 100 µL of the 100 ng/mL this compound internal standard spiking solution.
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 3 mL of ultrapure water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 x 2 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimized for the specific instrument.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) using the transitions in Table 2.
-
Mandatory Visualizations
Caption: Experimental workflow for Asulam analysis.
Caption: Role of the internal standard in quantification.
Application Notes and Protocols for Monitoring Asulam Herbicide Runoff Using Asulam-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asulam is a selective systemic carbamate herbicide used for the post-emergence control of various annual and perennial grasses and broadleaf weeds.[1][2] Its application in agriculture and land management raises concerns about its potential to contaminate surface water through runoff. Monitoring the concentration of Asulam in environmental water sources is crucial for assessing its environmental fate and ensuring compliance with regulatory limits. The use of a stable isotope-labeled internal standard, such as Asulam-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a robust and accurate method for the quantification of Asulam in complex matrices like runoff water. This isotope dilution technique corrects for matrix effects and variations in sample preparation and instrument response, leading to highly reliable data.[3][4]
These application notes provide a detailed protocol for the monitoring of Asulam in herbicide runoff using this compound as an internal standard. The described methodology is intended to guide researchers in setting up and validating their own analytical procedures for environmental monitoring studies.
Data Presentation
The following tables summarize quantitative data relevant to the analysis of Asulam in environmental water samples. This data is compiled from various studies and serves as a reference for expected performance metrics.
Table 1: LC-MS/MS Method Performance for Asulam Analysis
| Parameter | Value | Matrix | Reference |
| Limit of Quantification (LOQ) | 0.01 mg/kg | Agricultural Products | [5] |
| --- | --- | --- | --- |
| Limit of Detection (LOD) | 0.01 ppm | Citrus & Sugarcane | [2][6] |
| --- | --- | --- | --- |
| Recovery | 70.6 - 107.8% | Agricultural Samples | [5] |
| --- | --- | --- | --- |
| Recovery | 80.6 - 90.9% | Citrus & Sugarcane | [2][6] |
| --- | --- | --- | --- |
| Inter-day Precision (RSD) | 4.4 - 17.7% | Agricultural Samples | [5] |
Table 2: Reported Concentrations of Asulam in Environmental Water Samples
| Water Source | Concentration Range | Location | Reference |
| Groundwater | Up to 0.017 µg/L | Switzerland | [7] |
| --- | --- | --- | --- |
| Drainage and Groundwater | Up to 0.021 mg/L | Golf Courses, Japan | [1] |
Experimental Protocols
This section details the methodology for monitoring Asulam in herbicide runoff, from sample collection to final analysis.
Protocol 1: Runoff Water Sample Collection and Preparation
1. Sample Collection:
-
Collect water samples from runoff events in amber glass vials to prevent photodegradation.[8]
-
Collect samples directly into the vials to avoid cross-contamination.
-
If immediate analysis is not possible, store the samples at -20°C.[3]
2. Sample Preparation:
-
Allow the frozen samples to thaw at room temperature.
-
Centrifuge an aliquot (e.g., 10 mL) of the water sample to remove suspended solids.[9]
-
Filter the supernatant through a 0.2 µm PVDF syringe filter into a clean vial.[9]
-
For a 1 mL aliquot of the filtered sample, add a known concentration of this compound internal standard solution (e.g., 20 µg/L).[3]
-
Acidify the sample by adding a small volume of 5% formic acid (e.g., 30 µL) to improve chromatographic performance.[9]
-
Vortex the sample to ensure homogeneity.
Protocol 2: LC-MS/MS Analysis of Asulam and this compound
This protocol is based on established methods for acidic herbicides and can be adapted for specific instrumentation.
1. Liquid Chromatography (LC) Conditions:
-
LC System: An ACQUITY UPLC I-Class System or equivalent.[9]
-
Column: A reversed-phase column such as an ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient:
Time (min) %A %B 0.0 95 5 1.5 95 5 7.5 5 95 8.5 5 95 8.6 95 5 | 10.0 | 95 | 5 |
2. Tandem Mass Spectrometry (MS/MS) Conditions:
-
Mass Spectrometer: A Xevo TQ-XS Triple Quadrupole Mass Spectrometer or equivalent.[9]
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 2.0 kV.
-
Desolvation Temperature: 500°C.
-
Desolvation Gas Flow: 1000 L/hr.
-
Cone Gas Flow: 150 L/hr.
-
Nebulizer Gas Pressure: 7 bar.
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Asulam 229.0 155.9 25 12 Asulam 229.0 91.9 25 28 | this compound | 232.0 | 159.0 | 25 | 12 |
3. Quantification:
-
Create a calibration curve using a series of standards containing known concentrations of Asulam and a constant concentration of this compound.
-
Calculate the ratio of the peak area of Asulam to the peak area of this compound for each standard and sample.
-
Determine the concentration of Asulam in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Environmental Fate of Asulam
Caption: Environmental fate and degradation pathway of the herbicide Asulam.
Experimental Workflow
Caption: Workflow for the analysis of Asulam in runoff water using this compound.
References
- 1. Asulam | C8H10N2O4S | CID 18752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA) in hard waters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure (RMP) for the quantification of methotrexate in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Asulam in Agricultural Products by LC-MS-MS [spkx.net.cn]
- 6. researchgate.net [researchgate.net]
- 7. Detection of the herbicide asulam in groundwater: translocation to roots of treated docks (Rumex) and exudation to subsoil as a potential input pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
Application Notes and Protocols for the Determination of Asulam in Food Matrices using Asulam-d3 Internal Standard
Introduction
Asulam is a selective systemic herbicide used to control the growth of perennial grasses and broad-leaf weeds in various crops.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for asulam in food products to ensure consumer safety. Accurate and sensitive analytical methods are crucial for monitoring asulam residues in diverse food matrices. The use of a stable isotope-labeled internal standard, such as Asulam-d3, is highly recommended for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to compensate for matrix effects and variations in sample preparation and instrument response.[2] this compound, the deuterium-labeled analog of asulam, exhibits similar chemical and physical properties to the parent compound, ensuring it co-elutes chromatographically and experiences similar extraction efficiencies and ionization suppression or enhancement.[2]
This document provides detailed application notes and protocols for the determination of asulam in representative plant- and animal-derived food matrices using this compound as an internal standard, coupled with LC-MS/MS analysis. The provided protocols are based on established methodologies such as QuEChERS for plant matrices and a combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) for animal matrices.
Quantitative Data Summary
The following table summarizes the performance of analytical methods for the determination of asulam in various food matrices.
| Food Matrix | Analytical Method | Limit of Quantification (LOQ) (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Bovine Muscle | LC-MS/MS | 0.01 | 92.7 - 98.7 | 3.1 - 11.6 | [3][4] |
| Bovine Fat | LC-MS/MS | 0.01 | 92.7 - 98.7 | 3.1 - 11.6 | [3][4] |
| Bovine Liver | LC-MS/MS | 0.01 | 92.7 - 98.7 | 3.1 - 11.6 | [3][4] |
| Milk | LC-MS/MS | 0.01 | 92.7 - 98.7 | 3.1 - 11.6 | [3][4] |
| Agricultural Products (general) | LC-MS-MS | 0.01 | 70.6 - 107.8 | 1.0 - 14.0 | |
| Citrus | HPLC-UV | 0.01 | 83.5 - 90.9 | 0.8 - 5.4 | [1] |
| Sugarcane | HPLC-UV | 0.01 | 80.6 - 86.7 | 2.9 - 8.8 | [1] |
| Spinach | LC-MS/MS | 0.005 | 64 - 108 | < 10 | [3] |
Experimental Protocols
Protocol 1: Analysis of Asulam in Spinach using QuEChERS
This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is suitable for a wide range of pesticide residue analysis in fruits and vegetables.
1. Materials and Reagents
-
Asulam analytical standard (≥98% purity)
-
This compound internal standard (≥98% purity, 99 atom % D)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
QuEChERS extraction salt packet (e.g., AOAC 2007.01 formulation: 6 g anhydrous magnesium sulfate (MgSO₄), 1.5 g anhydrous sodium acetate)
-
Dispersive SPE (dSPE) cleanup tubes for pigmented vegetables (e.g., containing 150 mg anhydrous MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18, and potentially graphitized carbon black (GCB) for highly pigmented matrices)
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
2. Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve asulam and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solution (10 µg/mL): Prepare a mixed working standard solution containing both asulam and this compound by diluting the stock solutions with acetonitrile.
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of this compound in acetonitrile.
-
Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank spinach extract with the mixed working standard solution to achieve a concentration range covering the expected residue levels (e.g., 1, 5, 10, 50, 100 ng/mL).
3. Sample Preparation
-
Homogenization: Homogenize a representative portion of the spinach sample using a food processor or blender.
-
Weighing: Weigh 15 g (± 0.1 g) of the homogenized spinach into a 50 mL centrifuge tube.
-
Fortification: For recovery studies, spike the sample with a known amount of asulam standard solution. Add 100 µL of the 1 µg/mL this compound internal standard spiking solution to all samples, including blanks and calibration standards.
-
Extraction:
-
Add 15 mL of 1% acetic acid in acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salt packet.
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (upper layer) to a dSPE cleanup tube.
-
Vortex for 1 minute.
-
Centrifuge at ≥5000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and dilute with an appropriate volume of water or mobile phase to ensure compatibility with the LC-MS/MS system.
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.
-
Protocol 2: Analysis of Asulam in Bovine Milk using LLE and SPE
This protocol is suitable for the analysis of asulam in fatty and complex matrices like milk, involving a liquid-liquid extraction for initial cleanup and fat removal, followed by solid-phase extraction for further purification.
1. Materials and Reagents
-
Asulam and this compound standards (as in Protocol 1)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
n-Hexane, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Oasis HLB SPE cartridges (or equivalent)
-
50 mL polypropylene centrifuge tubes
2. Standard Solution Preparation
-
Prepare stock, working, and internal standard solutions as described in Protocol 1.
-
Prepare matrix-matched calibration standards by fortifying blank milk extract with the mixed working standard solution.
3. Sample Preparation
-
Weighing: Weigh 10 g of a representative milk sample into a 50 mL centrifuge tube.
-
Fortification: Spike with asulam standard for recovery checks and add the this compound internal standard solution to all samples.
-
Protein Precipitation and Initial Extraction:
-
Add 20 mL of acetonitrile to the milk sample.
-
Vortex or shake vigorously for 1 minute to precipitate proteins and extract asulam.
-
Centrifuge at ≥4000 rpm for 10 minutes.
-
-
Liquid-Liquid Extraction (Defatting):
-
Transfer the acetonitrile supernatant to a new 50 mL centrifuge tube.
-
Add 10 mL of n-hexane.
-
Vortex for 1 minute for liquid-liquid partitioning to remove fats.
-
Centrifuge at ≥4000 rpm for 5 minutes to separate the layers.
-
Discard the upper n-hexane layer. Repeat the hexane wash if necessary for high-fat milk.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Loading: Dilute the acetonitrile extract with ultrapure water to reduce the organic solvent content to <10% and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the analytes with 5 mL of methanol into a clean collection tube.
-
-
Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Analysis
1. LC Parameters (Representative)
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A suitable gradient to separate asulam from matrix interferences (e.g., start with 10% B, ramp to 95% B, hold, and re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
2. MS/MS Parameters (Proposed)
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized). Negative mode is often preferred for acidic herbicides.
-
MRM Transitions: The following are proposed MRM transitions for asulam and this compound. These should be optimized on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) |
| Asulam | 229.0 | To be determined | To be determined |
| This compound | 232.0 | To be determined | To be determined |
Note: The user must perform infusion experiments with individual standard solutions of asulam and this compound to determine the optimal precursor and product ions, as well as the cone voltage and collision energy for each transition on their specific LC-MS/MS instrument.
Visualizations
Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sensitive gas-liquid chromatographic method for asulam residues in peaches. | Sigma-Aldrich [sigmaaldrich.com]
- 4. An LC-MS/MS Method for Analysis of Vitamin D Metabolites and C3 Epimers in Mice Serum: Oral Supplementation Compared to UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Asulam-d3
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Asulam-d3, a deuterated internal standard for the herbicide Asulam.
Introduction
Asulam is a selective systemic herbicide used for the control of various grasses and broad-leaved weeds. Accurate quantification of Asulam in environmental and biological matrices is crucial for regulatory monitoring and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it compensates for matrix effects and variations in sample preparation and instrument response. This application note outlines a comprehensive procedure for establishing the mass spectrometry parameters for this compound and provides a complete experimental protocol for its analysis.
Materials and Reagents
-
Asulam reference standard
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Syringes and syringe filters (0.22 µm)
-
LC-MS vials
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Asulam and this compound reference standards into separate 10 mL volumetric flasks. Dissolve in and bring to volume with methanol.
-
Working Standard Solutions (1 µg/mL): Prepare intermediate and working standard solutions by serial dilution of the primary stock solutions with a 50:50 mixture of methanol and water.
-
Infusion Solution (100 ng/mL): Prepare a 100 ng/mL solution of both Asulam and this compound in 50:50 acetonitrile:water with 0.1% formic acid for direct infusion and optimization of mass spectrometer parameters.
Liquid Chromatography (LC) Method
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry (MS) Method Development
The following protocol describes the systematic optimization of the cone voltage and collision energy for Asulam and this compound using direct infusion.
-
Infusion Setup: Infuse the 100 ng/mL standard solution of Asulam directly into the mass spectrometer at a flow rate of 10 µL/min using a syringe pump.
-
Precursor Ion Determination:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Perform a full scan analysis to identify the protonated molecule [M+H]⁺.
-
The theoretical m/z for Asulam [M+H]⁺ is 231.2.
-
-
Product Ion Determination:
-
Perform a product ion scan of the precursor ion (m/z 231.2).
-
Identify the most abundant and stable product ions. Likely fragments include m/z 156.2 (loss of -NHCOOCH₃) and m/z 92.1 (aminophenyl fragment).
-
-
Cone Voltage Optimization:
-
Set up a Multiple Reaction Monitoring (MRM) method with the determined precursor and a prominent product ion.
-
Vary the cone voltage (e.g., from 10 V to 50 V in 5 V increments) while monitoring the ion intensity.
-
The optimal cone voltage is the value that yields the highest intensity for the precursor ion.
-
-
Collision Energy Optimization:
-
Using the optimized cone voltage, vary the collision energy (e.g., from 5 eV to 40 eV in 2 eV increments) for each MRM transition.
-
The optimal collision energy is the value that produces the highest intensity for the product ion.
-
-
Repeat for this compound: Repeat steps 1-5 for the this compound standard solution. The theoretical m/z for this compound [M+H]⁺ is 234.3. The corresponding product ions are expected to be m/z 156.2 and 92.1, as the deuterium label is on the methoxy group which is lost in the primary fragmentation.
Data Presentation
The optimized mass spectrometry parameters should be recorded in a table for easy reference.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Asulam | 231.2 | 156.2 | User Determined | User Determined |
| Asulam | 231.2 | 92.1 | User Determined | User Determined |
| This compound | 234.3 | 156.2 | User Determined | User Determined |
| This compound | 234.3 | 92.1 | User Determined | User Determined |
Note: The user should populate the "Cone Voltage" and "Collision Energy" columns with the empirically determined optimal values from the protocol in section 3.3.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound detection.
Conclusion
This application note provides a comprehensive framework for developing a sensitive and specific LC-MS/MS method for the quantification of this compound. By following the detailed experimental protocols for both chromatographic separation and mass spectrometric parameter optimization, researchers can establish a robust analytical method suitable for various applications in environmental monitoring, food safety, and toxicological research. The use of this compound as an internal standard will ensure high accuracy and precision in the quantification of Asulam.
Application Note: Solid-Phase Extraction (SPE) Method for the Determination of Asulam using Asulam-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asulam is a selective systemic herbicide used to control the growth of various grasses and broad-leaf weeds.[1][2] Its presence in environmental and agricultural samples is a matter of regulatory concern, necessitating sensitive and reliable analytical methods for its quantification. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages, including high recovery, effective removal of matrix interferences, and analyte concentration, leading to improved assay sensitivity and robustness.
This application note provides a detailed protocol for the solid-phase extraction of Asulam from various matrices, such as water and agricultural products. The method incorporates Asulam-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accurate and precise quantification, particularly for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative analysis as it effectively compensates for matrix effects and variations in extraction recovery.
Experimental Protocols
This section details the methodologies for the solid-phase extraction of Asulam. The protocol is a generalized procedure and may require optimization for specific sample matrices.
Materials and Reagents
-
Asulam reference standard
-
This compound internal standard (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Acetic acid
-
Solid-Phase Extraction (SPE) cartridges: Hydrophilic-Lipophilic Balanced (HLB) or Reversed-Phase C18 cartridges are recommended.
-
Positive pressure or vacuum manifold for SPE
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Sample Preparation
Proper sample preparation is crucial for efficient extraction.
-
Water Samples:
-
Collect water samples in clean glass containers.
-
Acidify the sample to a pH of approximately 3.0 with formic acid.
-
Spike the sample with the this compound internal standard solution.
-
-
Agricultural Products (e.g., Citrus, Sugarcane):
-
Homogenize a representative portion of the sample.
-
Weigh a suitable amount (e.g., 10 g) of the homogenized sample into a centrifuge tube.
-
Spike the sample with the this compound internal standard solution.
-
Add an extraction solvent. A mixture of acetonitrile with 0.1% acetic acid is a common choice.[1][2]
-
Vortex or shake vigorously to ensure thorough mixing and extraction.
-
Centrifuge the sample to separate the solid matrix from the liquid extract.
-
Collect the supernatant for the SPE procedure.
-
Solid-Phase Extraction (SPE) Protocol
The following is a generic protocol using an HLB or C18 SPE cartridge.
-
Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Condition the cartridges by passing 5 mL of methanol through the sorbent bed.
-
Follow with 5 mL of deionized water. Ensure the sorbent bed does not go dry between steps.
-
-
Equilibration:
-
Equilibrate the cartridges by passing 5 mL of acidified water (e.g., water with 0.1% formic acid) through the sorbent bed. This step ensures the sorbent is in a suitable state for sample loading.
-
-
Sample Loading:
-
Load the prepared sample extract onto the conditioned and equilibrated SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences and other matrix components without eluting the analyte of interest.
-
-
Elution:
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the subsequent analytical technique, such as the initial mobile phase for LC-MS/MS analysis.
-
Vortex the reconstituted sample to ensure the analytes are fully dissolved.
-
Transfer the sample to an autosampler vial for analysis.
-
Data Presentation
The following table summarizes quantitative data for Asulam extraction from various studies.
| Matrix | Analytical Method | Limit of Quantification (LOQ) | Average Recovery (%) | Reference(s) |
| Agricultural Products | HPLC-UV | 0.01 ppm | 80.6 - 90.9 | [1][2] |
| Livestock Products | LC-MS/MS | 0.01 mg/kg | 92.7 - 98.7 | [5] |
| Agricultural Products | LC-MS/MS | 0.01 mg/kg | 70.6 - 107.8 | [3] |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical steps of the solid-phase extraction protocol for Asulam.
Caption: Solid-Phase Extraction Workflow for Asulam Analysis.
References
Troubleshooting & Optimization
troubleshooting matrix effects in Asulam quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects during the quantification of Asulam.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Asulam quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification of Asulam.[2] In complex matrices, these effects can compromise the reliability of results obtained by LC-MS/MS.
Q2: I am observing poor recovery and inconsistent results for Asulam in my samples. Could this be due to matrix effects?
A2: Yes, poor and inconsistent recovery is a common symptom of matrix effects. If you have ruled out other potential issues such as sample degradation, extraction inefficiency, or instrument malfunction, it is highly probable that matrix components are interfering with the ionization of Asulam in the mass spectrometer source.
Q3: How can I confirm that matrix effects are the cause of my analytical problems?
A3: A standard method to assess matrix effects is to compare the signal response of Asulam in a pure solvent standard to its response in a sample matrix spiked with the same concentration of the standard after extraction. A significant difference in signal intensity indicates the presence of matrix effects. A matrix effect value can be calculated using the following formula:
Matrix Effect (%) = ((Peak Area in Spiked Extract / Peak Area in Solvent Standard) - 1) * 100
A value greater than 0% indicates signal enhancement, while a value less than 0% indicates signal suppression. Values within ±20% are often considered acceptable, but this can depend on the specific requirements of your assay.[2]
Q4: What are the most common strategies to mitigate matrix effects in Asulam analysis?
A4: The most effective strategies include:
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for signal suppression or enhancement.
-
Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard of Asulam is the ideal choice as it co-elutes and experiences similar matrix effects to the analyte, allowing for accurate correction.
-
Thorough Sample Cleanup: Employing robust sample preparation techniques like Solid Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components before LC-MS/MS analysis.[3][4]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on Asulam ionization. However, this may compromise the limit of quantification (LOQ).
Troubleshooting Guide
Issue 1: Significant Signal Suppression
Symptoms:
-
Low recovery of Asulam in spiked samples.
-
Inability to reach the desired limit of quantification (LOQ).
-
High variability in results between replicate injections or different samples.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting signal suppression in Asulam quantification.
Issue 2: Unacceptable Method Variability
Symptoms:
-
High relative standard deviation (RSD) for quality control (QC) samples.
-
Poor reproducibility of results.
Logical Relationship Diagram for Mitigating Variability:
Caption: Key strategies to reduce variability in Asulam analysis.
Quantitative Data Summary
The following tables summarize recovery and matrix effect data for Asulam in various matrices, providing a baseline for expected performance and for troubleshooting.
Table 1: Asulam Recovery in Different Matrices
| Matrix | Spiked Level (ppm) | Average Recovery (%) | Reference |
| Citrus | 0.1 - 0.3 | 83.5 - 90.9 | [5][6] |
| Sugarcane | 0.05 - 0.2 | 80.6 - 86.7 | [5][6] |
| Bovine Muscle | 0.01 | 92.7 - 98.7 | [7][8] |
| Bovine Fat | 0.01 | 92.7 - 98.7 | [7][8] |
| Bovine Liver | 0.01 | 92.7 - 98.7 | [7][8] |
| Milk | 0.01 | 92.7 - 98.7 | [7][8] |
| Various Agricultural Samples | Not specified | 70.6 - 107.8 | [9] |
Table 2: Matrix Effect on Asulam Quantification
| Matrix | Matrix Effect (%) | Observation | Reference |
| Various Agricultural Samples | 18.6 to -15.0 | Little matrix effect | [9] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Homogenization: Homogenize 10 g of the sample.
-
Extraction:
-
To the homogenized sample, add 20 mL of acetonitrile (containing 0.1% acetic acid).
-
Shake vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cleanup:
-
Condition an SPE cartridge (e.g., Florisil, neutral alumina, or C18) according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with a suitable solvent to remove interferences (e.g., 5 mL of a hexane/acetone mixture).
-
Elute Asulam with an appropriate solvent (e.g., 10 mL of acetonitrile or methanol).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.
-
Protocol 2: Evaluation of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Standard): Prepare a standard solution of Asulam in the initial mobile phase at a known concentration (e.g., 50 ng/mL).
-
Set B (Pre-spiked Sample): Spike a blank matrix sample with the Asulam standard to the same concentration as Set A before the extraction process. Process this sample as described in Protocol 1. This set is used to determine the overall recovery.
-
Set C (Post-spiked Sample): Process a blank matrix sample as described in Protocol 1. Spike the final, reconstituted extract with the Asulam standard to the same concentration as Set A. This set is used to determine the matrix effect.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%) = ([Peak Area of Set C] / [Peak Area of Set A] - 1) * 100
-
Recovery (%) = ([Peak Area of Set B] / [Peak Area of Set C]) * 100
-
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Comparison of three different lipid removal cleanup techniques prior to the analysis of sulfonamide drug residues in porcine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. researchgate.net [researchgate.net]
- 7. [Determination of Asulam in Livestock Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Asulam in Agricultural Products by LC-MS-MS [spkx.net.cn]
dealing with ion suppression in Asulam analysis
Welcome to the technical support center for Asulam analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the analysis of Asulam, with a particular focus on mitigating ion suppression in LC-MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Asulam analysis?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization of the target analyte, Asulam, is inhibited by the presence of co-eluting matrix components.[[“]][2] This leads to a decreased instrument response for Asulam, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[3][4] In complex matrices such as agricultural products, soil, or biological samples, endogenous materials like salts, lipids, and proteins can cause significant ion suppression.[2]
Q2: What are the common causes of ion suppression when analyzing Asulam?
A2: Common causes of ion suppression in Asulam analysis include:
-
Matrix Components: Co-extraction of endogenous compounds from the sample matrix (e.g., pigments, lipids, sugars from plant materials; humic substances from soil).[2]
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Sample Preparation: Inadequate cleanup of the sample extract, leaving behind interfering substances.
-
Chromatography: Poor chromatographic separation of Asulam from matrix components, leading to co-elution.
-
High Analyte Concentration: While less common for trace analysis, very high concentrations of Asulam or other components can lead to saturation of the ionization source.
Q3: How can I detect ion suppression in my Asulam analysis?
A3: Ion suppression can be identified by a post-column infusion experiment. In this technique, a constant flow of an Asulam standard solution is introduced into the mass spectrometer's ion source after the analytical column. A blank matrix extract is then injected onto the column. A dip in the baseline signal at the retention time of interfering matrix components indicates ion suppression. Another method is to compare the signal response of Asulam in a pure solvent standard to its response in a matrix-matched standard; a lower response in the matrix indicates suppression.[4]
Q4: What are the primary strategies to mitigate ion suppression for Asulam?
A4: The main strategies to combat ion suppression are:
-
Effective Sample Preparation: Employing robust extraction and cleanup procedures like Solid-Phase Extraction (SPE) or QuEChERS with appropriate sorbents to remove matrix interferences.[5][6]
-
Chromatographic Optimization: Modifying the LC method (e.g., changing the column, mobile phase composition, or gradient) to improve the separation of Asulam from interfering compounds.
-
Use of an Internal Standard: Incorporating a stable isotope-labeled internal standard (SIL-IS), such as Asulam-d3, can compensate for signal loss due to matrix effects, as it is affected similarly to the native analyte.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on Asulam ionization.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your Asulam analysis.
| Problem | Possible Cause | Recommended Solution |
| Low or no Asulam signal in matrix samples, but good signal in solvent standards. | Severe ion suppression from the sample matrix. | 1. Improve Sample Cleanup: If using QuEChERS, consider adding a cleanup step with different dispersive SPE (d-SPE) sorbents. For example, a combination of PSA (primary secondary amine) and C18 can be effective for removing polar and non-polar interferences, respectively. For fatty matrices, sorbents like Z-Sep+ or EMR-Lipid may be beneficial.[5][6] 2. Implement Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., polymeric reversed-phase) to effectively clean the sample extract. 3. Dilute the Sample: Try diluting the final extract to reduce the concentration of matrix components. |
| Poor reproducibility of Asulam quantification in replicate injections of the same sample. | Inconsistent ion suppression due to a contaminated ion source or variable matrix effects. | 1. Clean the Mass Spectrometer Ion Source: Follow the manufacturer's instructions to clean the ion source, as matrix components can accumulate and cause erratic ionization. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is commercially available and can significantly improve reproducibility by correcting for variations in ion suppression between injections. |
| Asulam peak is present but has poor shape (e.g., tailing or fronting) in matrix samples. | Co-elution of interfering matrix components affecting the peak shape. | 1. Optimize Chromatographic Conditions: Adjust the mobile phase gradient to achieve better separation. Experiment with different analytical columns (e.g., a column with a different stationary phase chemistry). 2. Enhance Sample Cleanup: A more thorough cleanup can remove the interfering compounds causing the peak distortion. |
| Recovery of Asulam is low after sample preparation. | Inefficient extraction or loss of analyte during cleanup steps. | 1. Optimize Extraction Solvent: Ensure the pH and composition of the extraction solvent are optimal for Asulam. 2. Evaluate Cleanup Sorbents: Some d-SPE sorbents, like graphitized carbon black (GCB), can adsorb planar molecules like Asulam, leading to low recovery. If using GCB for pigment removal, test for Asulam loss and consider alternative sorbents.[7] |
Quantitative Data Summary
The following tables summarize recovery and limit of quantification (LOQ) data for Asulam analysis in various matrices using different analytical methods.
Table 1: Recovery of Asulam in Different Matrices
| Matrix | Sample Preparation Method | Analytical Method | Spiking Level | Average Recovery (%) | Reference |
| Agricultural Products | Methanol Extraction, SPE (HLB) | LC-MS/MS | 0.01-0.1 mg/kg | 70.6 - 107.8 | [8] |
| Livestock Products (muscle, fat, liver, milk) | Acetone Extraction, Acetonitrile/n-hexane partitioning, SPE (PSA/C18) | LC-MS/MS | 0.01 mg/kg or MRL | 92.7 - 98.7 | [5][6] |
| Fruits and Vegetables | QuEChERS | UPLC-MS/MS | 15-500 µg/kg | Not specified for Asulam individually | [7] |
Table 2: Limits of Quantification (LOQ) for Asulam
| Matrix | Analytical Method | LOQ | Reference |
| Agricultural Products | LC-MS/MS | 0.01 mg/kg | [8] |
| Livestock Products | LC-MS/MS | 0.01 mg/kg | [5][6] |
Experimental Protocols
Below are detailed methodologies for common experiments in Asulam analysis.
Protocol 1: Asulam Analysis in Agricultural Products using LC-MS/MS
This protocol is adapted from a method for determining Asulam in various agricultural products.[8]
-
Sample Extraction:
-
Homogenize 10 g of the sample with 20 mL of methanol.
-
Centrifuge and collect the supernatant.
-
Repeat the extraction twice more.
-
Combine the supernatants and evaporate to near dryness.
-
-
Sample Cleanup (Solid-Phase Extraction):
-
Reconstitute the residue in 10 mL of 0.1% formic acid containing 1% EDTA-2Na.
-
Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 5 mL of methanol followed by 5 mL of the reconstitution solution.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute Asulam with 10 mL of 50% methanol.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Parameters:
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient to separate Asulam from matrix interferences (e.g., start with 95% A, ramp to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MS/MS Transitions: Monitor appropriate precursor and product ions for Asulam (e.g., m/z 229 -> 156).
-
Protocol 2: Asulam Analysis in Livestock Products using LC-MS/MS
This protocol is based on a method for determining Asulam in bovine tissues and milk.[5][6]
-
Sample Extraction and Defatting:
-
Homogenize 5 g of sample with 20 mL of acetone.
-
Centrifuge and collect the supernatant.
-
Evaporate the acetone and redissolve the residue in 10 mL of acetonitrile.
-
Add 10 mL of n-hexane, shake, and centrifuge to remove fats. Discard the n-hexane layer.
-
-
Sample Cleanup (Dispersive SPE-style):
-
The acetonitrile extract is passed through a mini-column containing PSA and C18 sorbents under acidic conditions.
-
-
LC-MS/MS Parameters:
-
LC Column: C18 column.
-
Mobile Phase: A suitable mobile phase for reversed-phase chromatography (e.g., acetonitrile and water with additives like formic acid or ammonium formate).
-
Ionization Mode: ESI, Negative.
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification.
-
Visualizations
Caption: Troubleshooting workflow for low or inconsistent Asulam signals.
Caption: General sample preparation workflows for Asulam analysis.
References
- 1. consensus.app [consensus.app]
- 2. longdom.org [longdom.org]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of different cleanup sorbents for multiresidue pesticide analysis in fatty vegetable matrices by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of various clean-up sorbents in kale followed by LC-MS/MS analysis of pesticides - PMC [pmc.ncbi.nlm.nih.gov]
Asulam-d3 Stability & Handling: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Asulam-d3 in various solvent mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable under recommended storage conditions.[1] It should be stored at room temperature in a well-ventilated area.[1]
Q2: What solvents can be used to dissolve this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and methanol.[2] The parent compound, Asulam, is also soluble in dimethylformamide, acetone, and ethanol.[3] While Asulam has low solubility in water (5 g/L), its salt form is significantly more soluble.[1][4][5] For analytical purposes, acetonitrile is also commonly used as an extraction solvent.[3]
Q3: Is this compound stable in aqueous solutions?
A3: The parent compound, Asulam, is reported to be stable in boiling water for over 6 hours, suggesting good stability in neutral aqueous solutions.[4] However, as a carbamate, it may be susceptible to hydrolysis under acidic or basic conditions over extended periods.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents.[1][6] Contact with these substances should be avoided to prevent degradation.
Q5: What are the primary degradation products of Asulam?
A5: The aerobic degradation of Asulam involves hydrolysis to form sulfanilamide and subsequently 4-aminobenzenesulfonate.[5] Under fire conditions, hazardous decomposition products can include carbon oxides, nitrogen oxides, and sulphur oxides.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | Using a non-optimal solvent. | Use recommended solvents such as DMSO or methanol for initial stock solution preparation.[2] For aqueous working solutions, consider using the salt form of Asulam if high concentrations are needed. The sodium salt of Asulam is significantly more water-soluble.[5] |
| Low temperature. | Gently warm the solvent (if appropriate for the solvent's volatility and safety) to increase solubility. | |
| Precipitation of this compound in Aqueous Mixtures | Exceeding the solubility limit in the final solvent mixture. | Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO, methanol) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation. |
| Change in pH affecting solubility. | Adjust the pH of the aqueous solution. Asulam has a pKa of 4.825, so its solubility can be pH-dependent. | |
| Unexpected Experimental Results or Loss of Activity | Degradation of this compound in the solvent mixture. | Prepare fresh solutions before each experiment, especially if working with solutions over extended periods. Avoid storing solutions at extreme pH values or in the presence of strong oxidizing agents.[1] |
| Adsorption to container surfaces. | Use low-adsorption labware (e.g., polypropylene or silanized glass) for preparing and storing dilute solutions. | |
| Inconsistent Results in Analytical Assays (e.g., HPLC) | Incomplete extraction from the sample matrix. | Optimize the extraction solvent. Acetonitrile, often with a small percentage of acetic acid, is an effective solvent for extracting Asulam from various matrices.[3][7] |
| Peak tailing or poor peak shape in HPLC. | Adjust the pH of the mobile phase. Since Asulam is an acidic compound, maintaining a mobile phase pH below its pKa can help prevent peak tailing.[3] |
Quantitative Data Summary
The following tables provide a summary of the solubility and stability information for Asulam, which is expected to be comparable for this compound.
Table 1: Asulam Solubility
| Solvent | Solubility | Reference |
| Water | 5 g/L (at 22 °C) | [4] |
| Dimethylformamide | Soluble | [3] |
| Acetone | Soluble | [3] |
| Methanol | Soluble | [2][3] |
| Ethanol | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
Table 2: Asulam Stability
| Condition | Stability | Reference |
| Recommended Storage (solid) | Stable | [1] |
| Boiling Water | Stable for over 6 hours | [4] |
| Incompatible with | Strong oxidizing agents | [1][6] |
| Aerobic Degradation (in soil) | Half-life of up to 6 weeks | [5] |
Experimental Protocols & Workflows
Standard Solution Preparation Workflow
This workflow outlines the general steps for preparing a standard solution of this compound for analytical experiments.
Caption: Workflow for this compound Standard Solution Preparation.
Asulam Degradation Pathway
The following diagram illustrates the initial steps in the aerobic degradation of Asulam.
Caption: Initial steps of Asulam aerobic degradation.
References
Technical Support Center: Asulam Analysis on C18 Columns
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing peak tailing of Asulam on a C18 column during HPLC analysis.
Troubleshooting Guide
Question: Why is my Asulam peak tailing on a C18 column?
Peak tailing for Asulam, an acidic herbicide with a pKa of approximately 4.82, on a C18 column is primarily caused by secondary interactions between the analyte and the stationary phase.[1] The main culprits are:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups (Si-OH) on the silica-based C18 packing can interact with Asulam molecules.[2][3] These interactions introduce a secondary, undesirable retention mechanism, leading to a tailed peak shape.
-
Mobile Phase pH Close to Analyte pKa: When the mobile phase pH is close to the pKa of Asulam (4.82), both the ionized and non-ionized forms of the molecule exist in solution.[1] This dual state can lead to peak broadening and tailing as the two forms may interact differently with the stationary phase.
-
Column Contamination: Contamination of the column with metal ions or strongly retained sample matrix components can create active sites that lead to peak tailing.[4]
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in peak distortion, including tailing.
Question: How can I improve the peak shape of Asulam?
Improving the peak shape of Asulam involves a systematic approach to method development and troubleshooting. Here are several strategies:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase is a common and effective strategy. Using a mobile phase with a pH of 3 or lower will ensure that the residual silanol groups on the column are protonated (Si-OH) and less likely to interact with Asulam.[3][5] This also ensures Asulam is in its non-ionized form, leading to more consistent retention. The addition of a small amount of an acid, such as formic acid or acetic acid, to the mobile phase can achieve this.
-
Use of an End-Capped C18 Column: Modern, high-purity, end-capped C18 columns have a significantly lower concentration of free silanol groups. This minimizes the potential for secondary interactions and is highly recommended for analyzing polar and acidic compounds like Asulam.
-
Mobile Phase Composition: The choice and ratio of organic modifier to aqueous phase can impact peak shape. Acetonitrile and methanol are common organic modifiers. Experimenting with the organic solvent percentage can optimize peak shape and retention time.
-
Lower Injection Volume/Concentration: If column overload is suspected, reducing the injection volume or diluting the sample can lead to a sharper, more symmetrical peak.
-
Use a Guard Column: A guard column installed before the analytical column can help protect it from contaminants in the sample matrix that may cause peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for Asulam analysis on a C18 column?
A good starting point for a mobile phase is a mixture of acetonitrile and water with a small amount of acid to control the pH. For example, a mobile phase of water:acetonitrile:acetic acid (89.98:10:0.02, v/v/v) has been shown to be effective.[2] Another option is 0.1% formic acid in water and methanol (80:20, v/v).[5]
Q2: What detection wavelength should I use for Asulam?
The maximum UV absorbance for Asulam is reported to be around 268 nm, which provides a good signal-to-noise ratio.[2] Wavelengths of 254 nm and 260 nm have also been used successfully.[2][5]
Q3: Can I use a gradient elution for Asulam analysis?
Yes, a gradient elution can be beneficial, especially when analyzing Asulam in complex matrices or when other compounds with different polarities are present. A gradient allows for better separation and can help to elute strongly retained matrix components from the column, preventing contamination. A gradient program was successfully used for the simultaneous determination of Asulam and its impurities.[5]
Q4: How does temperature affect the analysis?
While ambient column temperature is often sufficient, controlling the column temperature can improve reproducibility.[5] Higher temperatures can reduce mobile phase viscosity, leading to lower backpressure and potentially sharper peaks. However, the stability of Asulam at elevated temperatures should be considered.
Experimental Protocols
Below are detailed methodologies from published studies for the analysis of Asulam using a C18 column.
Method 1: HPLC-UV for Asulam Residue in Agricultural Products [2]
| Parameter | Condition |
| Column | C18, 5 µm, 25 cm x 4.0 mm i.d. |
| Mobile Phase | Water: Acetonitrile: Acetic Acid (89.98: 10: 0.02, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 268 nm |
| Injection Volume | Not specified |
| Temperature | Ambient |
Method 2: Gradient RP-HPLC for Asulam and its Impurities [5]
| Parameter | Condition |
| Column | Cosmosil C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase | A: 0.1% Formic acid in water (pH ~2.72)B: Methanol |
| Gradient | A gradient program was employed (details not specified in abstract) |
| Flow Rate | 1.20 mL/min |
| Detection | UV at 260 nm |
| Temperature | Ambient |
Quantitative Data Summary
The following table summarizes recovery data for Asulam from a study on agricultural products, demonstrating the effectiveness of the HPLC method.[2]
| Sample Matrix | Spiked Level (ppm) | Average Recovery (%) | Coefficient of Variation (%) |
| Citrus | 0.1 | 90.9 | 2.3 |
| Citrus | 0.2 | 89.4 | 5.4 |
| Citrus | 0.3 | 83.5 | 0.8 |
| Sugarcane | 0.05 | 81.3 | 8.8 |
| Sugarcane | 0.1 | 80.6 | 6.5 |
| Sugarcane | 0.2 | 86.7 | 2.9 |
Visualizations
References
- 1. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Identification and Characterization of Asulam Impurities in Self Made Bulk Batch Synthesis and Quantification by RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing background noise in Asulam-d3 detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise during the detection of Asulam-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is background noise a concern in its detection?
This compound is the deuterium-labeled version of Asulam, a carbamate herbicide.[1] In analytical chemistry, particularly in mass spectrometry (MS)-based methods like Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated compounds are often used as internal standards for accurate quantification.[1] Background noise refers to unwanted signals from various sources that can interfere with the detection of the target analyte.[2][3] Minimizing this noise is crucial for achieving high sensitivity and accurate measurement, especially at low concentrations.[4]
Q2: What are the most common sources of background noise in LC-MS analysis of this compound?
Common sources of background noise in LC-MS include:
-
Mobile Phase Contamination: Impurities in solvents (e.g., using HPLC-grade instead of LC-MS grade methanol) and additives can introduce significant background ions, particularly in the low-mass range where small molecules like this compound are detected.[4]
-
Sample Matrix Effects: Components of the sample matrix (e.g., soil, water, biological fluids) can co-elute with this compound and cause signal suppression or enhancement.[4]
-
System Contamination: Residuals from previous analyses, cleaning agents, or plasticizers from tubing and vials can leach into the system and contribute to background noise.[2][5]
-
Instrumental Factors: Sub-optimal settings for the ion source, such as gas flow rates and temperatures, can lead to increased background.[5][6]
-
Column Bleed: The stationary phase of the HPLC column can slowly degrade and release compounds that generate a background signal.[7]
Q3: How can I differentiate between chemical noise and electronic noise?
Chemical noise arises from ions other than the analyte of interest that reach the detector, while electronic noise is inherent to the detector system itself.[8][9] A simple way to distinguish them is to acquire a mass spectrum with and without the ion source active. If the noise persists with the source off, it is likely electronic. Chemical noise will only be present when the ion source is on and ions are being generated and transmitted to the mass analyzer.
Troubleshooting Guides
Issue 1: High Background Noise Across the Entire Chromatogram
This issue often points to a systemic problem with contamination in the mobile phase or the LC-MS system itself.
Troubleshooting Steps:
-
Verify Solvent and Additive Purity:
-
Action: Ensure that all solvents (water, acetonitrile, methanol) are of the highest purity (LC-MS or hypergrade). Use fresh batches of solvents and additives like formic acid or ammonium acetate.
-
Rationale: Lower-grade solvents can contain impurities that contribute to a high chemical background.[4]
-
-
System Cleaning and Flushing:
-
Action: Flush the entire LC system, including the autosampler and tubing, with a strong solvent mixture (e.g., a mix of isopropanol, acetonitrile, methanol, and water) to remove contaminants.[5] It is crucial to disconnect the column from the mass spectrometer during this process to avoid contaminating the ion source.[7]
-
Rationale: Contaminants can accumulate in the system over time and leach into the mobile phase, causing a consistently high background.[5][10]
-
-
Inspect for Leaks:
-
Action: Carefully check all fittings and connections for any signs of leaks.
-
Rationale: Leaks can introduce air and contaminants into the system, leading to an unstable and noisy baseline.
-
Logical Troubleshooting Flow for High Background Noise:
Caption: Troubleshooting workflow for high background noise.
Issue 2: Poor Signal-to-Noise (S/N) Ratio for this compound Peak
A poor S/N ratio indicates that the this compound signal is weak relative to the baseline noise, which can compromise detection and quantification.
Troubleshooting Steps:
-
Optimize Mass Spectrometer Source Conditions:
-
Action: Systematically optimize parameters such as nebulizing gas flow, drying gas flow and temperature, and cone voltage.[4][6]
-
Rationale: These parameters directly influence the efficiency of ion generation and transmission. For instance, increasing the cone gas flow can help reduce solvent clusters and interfering ions, thereby improving the S/N ratio.[6]
-
-
Improve Sample Preparation:
-
Action: Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove matrix components.
-
Rationale: A cleaner sample will have fewer interfering compounds, leading to reduced background noise and improved signal intensity for this compound.[4]
-
-
Check for and Mitigate Ion Suppression:
-
Action: Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram. Adjust the chromatography to separate this compound from these regions.
-
Rationale: Co-eluting matrix components can suppress the ionization of this compound, leading to a weaker signal.
-
Experimental Workflow for S/N Optimization:
Caption: Workflow for improving the signal-to-noise ratio.
Quantitative Data Summary
The following table summarizes the impact of various optimization strategies on signal-to-noise ratios, based on findings from similar LC-MS/MS analyses.
| Parameter Optimized | Action Taken | Expected Outcome on S/N | Reference |
| Cone Gas Flow | Increased from 150 L/hr to 350 L/hr | Significant noise reduction and S/N improvement | [6] |
| Solvent Quality | Switched from HPLC-grade to MS-grade solvents | Reduction in background ions and improved S/N | [4] |
| Sample Preparation | Introduction of a solid-phase extraction (SPE) step | Minimized matrix effects and enhanced S/N | [4] |
| Column Cleaning | Performed a dedicated column wash procedure | Reduced column bleed and baseline noise | [7] |
Detailed Experimental Protocols
Protocol 1: General System Flush for Background Reduction
This protocol is recommended after preventative maintenance or when a persistent high background is observed.[5]
-
Preparation:
-
Disconnect the HPLC column from the mass spectrometer's ion source.
-
Prepare a flushing solution of Isopropanol:Acetonitrile:Methanol:Water (25:25:25:25 v/v/v/v) with 0.1% formic acid.[5]
-
-
Flushing Procedure:
-
Place all solvent lines into the flushing solution.
-
Set the pump flow rate to a moderate level (e.g., 0.5 mL/min for a standard analytical system).
-
Flush the entire system, including all pump channels and the autosampler, for at least 2-3 hours.
-
-
Re-equilibration:
-
Replace the flushing solution with your fresh, LC-MS grade mobile phases.
-
Allow the system to equilibrate until a stable baseline is achieved before reconnecting the column and initiating analysis.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol for extracting Asulam from a complex matrix like water or soil extract.
-
SPE Cartridge Conditioning:
-
Condition a suitable reversed-phase SPE cartridge (e.g., C18) by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute this compound from the cartridge with a small volume (e.g., 2 x 1 mL) of a strong organic solvent like methanol or acetonitrile.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characteristics and origins of common chemical noise ions in negative ESI LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
resolving co-eluting peaks in herbicide analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of herbicides, with a specific focus on resolving co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the initial indicators of co-eluting peaks in my herbicide analysis chromatogram?
A1: Co-elution, where two or more compounds elute from the chromatographic column at or near the same time, can present in several ways.[1] Obvious signs include asymmetrical peaks, such as those with shoulders, tailing, or split peaks.[1][2][3] In some instances, what appears to be a single, symmetrical peak might actually be a composite of multiple co-eluting compounds.[1][2][3] If you observe a peak that looks like two or more merged peaks, this is a strong indicator of co-elution.[2][3]
Q2: How can I confirm if a distorted peak is due to co-elution or another issue?
A2: To confirm co-elution, especially when a peak appears symmetrical, advanced detection methods are invaluable.[2][3] If you are using a Diode Array Detector (DAD), you can perform a peak purity analysis.[3] This involves collecting multiple UV spectra across the peak; if the spectra are not identical, it suggests the presence of more than one compound.[3] Similarly, with a mass spectrometer (MS), you can examine the mass spectra across the peak.[2][3] A change in the mass spectral profile is a strong indication of co-elution.[2] If all peaks in the chromatogram exhibit splitting, the issue is more likely related to the column or system hardware.
Q3: What are the fundamental chromatographic principles I should consider to resolve co-eluting peaks?
A3: The resolution of two chromatographic peaks is governed by the resolution equation, which involves three key factors:
-
Capacity Factor (k'): This relates to the retention of an analyte on the column. For co-eluting peaks with a low capacity factor (eluting too early), increasing retention by weakening the mobile phase can improve separation.[2][3]
-
Selectivity (α): This is the ratio of the capacity factors of the two peaks and represents the chemical "difference" the stationary phase can discern between the analytes. Changing the mobile phase composition (e.g., organic solvent type, pH) or the stationary phase chemistry has the most significant impact on selectivity.[4]
-
Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency (sharper peaks) leads to better resolution. This can be improved by using columns with smaller particle sizes or longer columns.[4]
Troubleshooting Guides
Guide 1: Systematic Adjustment of Mobile Phase Composition
If co-elution is suspected, a systematic approach to adjusting the mobile phase is often the most effective first step.
Problem: Poor resolution between two or more herbicide peaks.
Solution:
-
Modify the Organic Solvent to Water Ratio: For reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase the retention time of the analytes, which may provide sufficient resolution.[4]
-
Change the Organic Solvent Type: If adjusting the ratio is insufficient, switching the organic modifier can alter the selectivity. For example, if you are using acetonitrile, try methanol, or vice versa.[3]
-
Adjust the Mobile Phase pH: For ionizable herbicides, adjusting the pH of the mobile phase can significantly impact retention and selectivity.[5][6] A general guideline is to adjust the pH to be at least two units away from the pKa of the analytes to ensure they are in a single ionic state.[1]
This protocol is adapted from a study that successfully separated a mixture of nine herbicides.[5][7][8]
-
Initial Conditions:
-
Column: C18
-
Mobile Phase: Methanol:Water (50:50, v/v), pH adjusted to 4.6 with phosphoric acid.
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 230 nm
-
-
Optimization Steps:
-
Step 1: Prepare a series of mobile phases with varying methanol to water ratios (e.g., 60:40, 70:30 v/v), keeping the pH constant at 4.6.
-
Step 2: Inject the herbicide standard mixture with each mobile phase and record the chromatograms.
-
Step 3: Analyze the resolution (Rs) between critical peak pairs. A resolution value greater than 1.5 is generally considered baseline separation.[6]
-
Step 4: If co-elution persists, systematically vary the pH of the optimal methanol:water ratio from 3 to 7 and observe the effect on separation.
-
| Mobile Phase (Methanol:Water, v/v) | pH | Analysis Time (min) | Resolution (Rs) of Critical Pair (e.g., Simazine/Atrazine) |
| 50:50 | 4.6 | ~15 | < 1.5 |
| 60:40 | 4.6 | ~12 | ≥ 1.5 |
| 70:30 | 3.6 | ~10 | < 1.5 (other peak pairs may co-elute) |
Note: This table is illustrative, based on findings that a 60:40 (v/v) methanol:water mobile phase at pH 4.6 provided optimal separation for a specific mixture of herbicides.[5]
Guide 2: Modifying Chromatographic Temperature
Temperature can influence selectivity and efficiency.
Problem: Co-eluting peaks that are not resolved by mobile phase adjustments.
Solution:
-
Increase Column Temperature: Elevating the column temperature can decrease mobile phase viscosity, leading to sharper peaks (higher efficiency) and potentially altering the elution order.[4][9] Start by increasing the temperature in increments of 5-10°C.
-
Introduce a Temperature Gradient: For complex mixtures, a temperature gradient can be employed to improve separation.[10]
Guide 3: Changing the Stationary Phase
If modifications to the mobile phase and temperature are unsuccessful, changing the column chemistry is a powerful tool to alter selectivity.[4]
Problem: Persistent co-elution due to very similar analyte structures.
Solution:
-
Select a Column with a Different Stationary Phase Chemistry: If you are using a C18 column, consider a phenyl-hexyl or a polar-embedded phase column. These stationary phases offer different retention mechanisms that can resolve compounds that co-elute on a C18 column.
-
Consider Smaller Particle Sizes: Columns with smaller particles (e.g., sub-2 µm) offer higher efficiency and can resolve closely eluting peaks.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromforum.org [chromforum.org]
impact of pH on Asulam ionization and detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on the ionization and analytical detection of Asulam. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is Asulam and what are its key chemical properties?
Asulam is a selective systemic herbicide belonging to the carbamate group.[1][2] It is used to control the growth of perennial grasses and broad-leaf weeds.[1] Asulam is an acidic compound with a pKa of approximately 4.82.[1][3] This means that its ionization state is highly dependent on the pH of the surrounding medium.
Q2: How does pH affect the ionization of Asulam?
The ionization of Asulam is governed by its pKa. The pKa is the pH at which the compound exists in equal proportions of its ionized (anionic) and non-ionized (neutral) forms.
-
At a pH below its pKa (pH < 4.82): Asulam will be predominantly in its non-ionized, neutral form.
-
At a pH equal to its pKa (pH = 4.82): Asulam will be a 50:50 mixture of its non-ionized and ionized forms.
-
At a pH above its pKa (pH > 4.82): Asulam will be predominantly in its ionized, anionic form.[2]
This pH-dependent ionization significantly impacts its solubility, stability, and interaction with analytical instrumentation.
Q3: How does the ionization of Asulam affect its detection by High-Performance Liquid Chromatography (HPLC)?
The ionization state of Asulam is a critical factor in its analysis by reversed-phase HPLC. The retention of Asulam on a nonpolar stationary phase (like C18) is influenced by its polarity. The non-ionized form is less polar and will be retained longer on the column, while the ionized form is more polar and will elute faster.
Controlling the pH of the mobile phase is essential to ensure consistent retention times and good peak shape.[1][4] For reversed-phase HPLC, it is generally recommended to adjust the mobile phase pH to be at least 2 units below the pKa of the analyte to ensure it is in a single, non-ionized form. This prevents peak tailing and splitting that can occur when a compound is partially ionized.[1][4]
Q4: What are the common analytical methods for the detection of Asulam?
High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method for the determination of Asulam residues in various matrices, including agricultural products and water samples.[1][5][6] Other detection methods that have been employed include:
-
Gas Chromatography (GC), though it may require derivatization.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.[7][8]
-
Electroanalytical methods like square wave voltammetry.[9]
The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Troubleshooting Guide
Issue: Poor peak shape (tailing or fronting) in HPLC analysis of Asulam.
-
Possible Cause: The pH of the mobile phase is too close to the pKa of Asulam (4.82), causing the compound to be present in both ionized and non-ionized forms during the separation.[1][4]
-
Solution: Adjust the pH of the mobile phase. For reversed-phase HPLC on a C18 column, lower the pH of the aqueous component of the mobile phase to approximately 2.8-3.8. This can be achieved by adding a small amount of an acid like acetic acid or formic acid.[1][6][11] This will ensure that Asulam is predominantly in its non-ionized form, leading to improved peak symmetry.
Issue: Inconsistent retention times for Asulam.
-
Possible Cause: The pH of the mobile phase is not stable or is not being accurately controlled between runs. Small variations in pH around the pKa can lead to significant shifts in retention time.[4]
-
Solution: Use a buffered mobile phase to maintain a constant pH. Common buffers for reversed-phase HPLC in the acidic range include phosphate and acetate buffers.[12][13] Ensure the buffer is prepared correctly and that the pH is measured before the addition of the organic modifier.[12]
Issue: Low sensitivity or poor recovery of Asulam during sample preparation.
-
Possible Cause: The pH of the extraction solvent may not be optimal for Asulam's solubility and stability. Asulam's solubility in water is pH-dependent.[3]
-
Solution: Adjust the pH of the extraction solvent to enhance the solubility of Asulam. Since Asulam is an acidic compound, its solubility in water increases at higher pH values where it is in its ionized, salt form.[14] However, the stability of Asulam at different pH values should also be considered. For solid-phase extraction (SPE), the pH of the sample and elution solvents should be optimized to ensure efficient retention and elution.
Issue: Asulam is not retained on the reversed-phase column.
-
Possible Cause: The mobile phase is too polar, or the pH is too high, causing Asulam to be in its highly polar, ionized form, which has little affinity for the nonpolar stationary phase.
-
Solution: Decrease the polarity of the mobile phase by increasing the proportion of the organic solvent (e.g., acetonitrile or methanol). Also, ensure the pH of the mobile phase is sufficiently low (e.g., below 3.8) to suppress the ionization of Asulam.[1]
Quantitative Data Summary
Table 1: Physicochemical Properties of Asulam
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₄S | [2][3] |
| Molecular Weight | 230.24 g/mol | [2][3] |
| pKa | 4.82 | [1][3] |
| Water Solubility | 5,000 mg/L at 22 °C | [2] |
| log Kow | -0.27 | [2] |
Table 2: Recommended pH ranges for Asulam Analysis
| Analytical Technique | Recommended pH Range | Rationale |
| Reversed-Phase HPLC | pH 2.8 - 3.8 | To ensure Asulam is in its non-ionized form for optimal retention and peak shape.[1][4] |
| Solid-Phase Extraction (SPE) | Sample pH dependent on sorbent | pH adjustment may be needed to optimize retention and elution based on the SPE sorbent chemistry. |
| Liquid-Liquid Extraction (LLE) | pH dependent on solvent | Adjusting the pH of the aqueous phase can be used to drive Asulam into either the aqueous or organic phase. |
Experimental Protocols
Protocol: Determination of Asulam in Water Samples by HPLC-UV
This protocol provides a general procedure for the analysis of Asulam in water samples. It should be optimized based on the specific instrumentation and sample matrix.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Acidify the water sample (e.g., 100 mL) to a pH of approximately 3 with formic acid.
-
Load the acidified sample onto the SPE cartridge at a flow rate of about 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the Asulam from the cartridge with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
2. HPLC-UV Analysis
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) with the aqueous phase acidified to pH 3.0 with formic acid. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 268 nm.[1]
3. Calibration
-
Prepare a series of standard solutions of Asulam in the mobile phase at concentrations ranging from 0.05 to 5 µg/mL.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of Asulam in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Ionization equilibrium of Asulam at different pH values.
Caption: Experimental workflow for the analysis of Asulam in water samples.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Asulam | C8H10N2O4S | CID 18752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Asulam [drugfuture.com]
- 4. moravek.com [moravek.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Asulam in Agricultural Products by LC-MS-MS [spkx.net.cn]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence determination of the pesticide asulam by flow injection analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and Characterization of Asulam Impurities in Self Made Bulk Batch Synthesis and Quantification by RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. veeprho.com [veeprho.com]
- 14. scielo.br [scielo.br]
Validation & Comparative
Navigating Precision: A Comparative Guide to Internal Standards in the Bioanalysis of Asulam
For researchers, scientists, and drug development professionals, the quest for accurate and reliable quantification of analytes is paramount. In the realm of bioanalysis, the choice of an internal standard (IS) is a critical decision that profoundly impacts data quality and the ultimate success of a validated analytical method. This guide provides an objective comparison of using a stable isotope-labeled (SIL) internal standard, Asulam-d3, versus a structural analog for the quantitative analysis of the herbicide Asulam.
The ideal internal standard co-elutes with the analyte and exhibits similar behavior during sample preparation and analysis, thereby compensating for variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled standards are widely regarded as the gold standard in LC-MS/MS bioanalysis due to their near-identical physicochemical properties to the analyte.[1]
Performance Data: A Comparative Analysis
The following tables summarize key performance parameters from LC-MS/MS methods for the determination of Asulam and other analytes, highlighting the typical performance of methods employing either a stable isotope-labeled internal standard or a structural analog.
Disclaimer: The data presented below is compiled from different studies and is intended to be representative of the performance of each type of internal standard. Direct comparison should be made with caution as experimental conditions and matrices may vary.
Table 1: Performance of Analytical Methods Using a Stable Isotope-Labeled Internal Standard (e.g., this compound)
| Parameter | Matrix | Method | Recovery (%) | Precision (%RSD) | Linearity (r²) | LOQ | Reference |
| Asulam | Livestock Products | LC-MS/MS | 92.7 - 98.7 | 3.1 - 11.6 | Not Specified | 0.01 mg/kg | [2] |
| Asulam | Agricultural Products | LC-MS/MS | 70.6 - 107.8 | 1.0 - 17.7 | >0.999 | 0.01 mg/kg | |
| Representative Analyte with Deuterated IS | Whole Blood | LC-MS/MS | 91 - 110 | <10 (within-day), <8 (between-day) | Not Specified | Not Specified | [3] |
| Multiple Pesticides with Deuterated IS | Various Food Matrices | LC-MS/MS | Within 25% accuracy | <20 | >0.99 | 1, 10, 50 ppb (QC levels) | [4] |
Table 2: Performance of Analytical Methods Using a Structural Analog Internal Standard
| Parameter | Analyte | Matrix | Method | Recovery (%) | Precision (%RSD) | Linearity (r²) | LOQ | Reference |
| Representative Analyte | Immunosuppressants | Whole Blood | LC-MS/MS | 91 - 110 | <10 (within-day), <8 (between-day) | Not Specified | Not Specified | [3] |
| Representative Analyte | Thiamphenicol | Plasma/Serum | LC-MS/MS | 95.3 - 104.7 | 2.1 - 6.8 | >0.99 | 2 ng/mL | [1] |
| Asulam (without IS) | Peaches | HPLC | 72 | Not Specified | Not Specified | 0.10 ppm (fortified level) |
From the available data, methods employing a stable isotope-labeled internal standard, like this compound, consistently demonstrate excellent recovery and precision across various matrices. The use of a deuterated standard effectively compensates for matrix effects, leading to high accuracy.[4] While well-validated methods using structural analogs can also achieve good performance, the potential for differential matrix effects between the analyte and the IS is higher, which may lead to greater variability.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are representative protocols for the analysis of Asulam using LC-MS/MS, which can be adapted to incorporate either this compound or a structural analog as the internal standard.
Protocol 1: Sample Preparation for Asulam in Livestock Products[2]
-
Extraction: Extract the sample with acetone.
-
Defatting: Perform a liquid-liquid partition with acetonitrile and n-hexane to remove fats.
-
Cleanup: Utilize a solid-phase extraction (SPE) cleanup with a combination of ethylene diamine-N-propyl silylation silica gel (PSA) and octadecyl silylated silica gel (C18) mini columns under acidic conditions.
-
Reconstitution: Evaporate the eluate and reconstitute in a suitable solvent for LC-MS/MS analysis. At this stage, a known concentration of the internal standard (this compound or a structural analog) is added.
Protocol 2: LC-MS/MS Analysis of Asulam
This protocol is a generalized procedure based on common practices for pesticide residue analysis.
-
Chromatographic Separation:
-
LC System: Agilent 1290 Infinity II LC system or equivalent.
-
Column: Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm, or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Optimized for the separation of Asulam from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
MS System: Agilent 6470 Triple Quadrupole LC/MS system or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode as appropriate for Asulam.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both Asulam and the internal standard for quantification and confirmation.
-
Mandatory Visualizations
Asulam's Mechanism of Action: Inhibition of Dihydropteroate Synthase
Asulam's primary mode of action as a herbicide is the inhibition of the enzyme dihydropteroate synthase (DHPS), a key enzyme in the folic acid biosynthesis pathway in plants and microorganisms.[5][6] This pathway is essential for the synthesis of precursors for DNA, RNA, and certain amino acids. By acting as a competitive inhibitor to the natural substrate, p-aminobenzoic acid (p-ABA), Asulam blocks the production of dihydropteroate, leading to a deficiency in folic acid and ultimately inhibiting plant growth.[6][7]
Caption: Asulam competitively inhibits Dihydropteroate Synthase (DHPS).
General Analytical Workflow for Pesticide Residue Analysis
The quantitative analysis of pesticide residues like Asulam in complex matrices typically follows a multi-step workflow, from sample reception to final data reporting. The use of an appropriate internal standard is integrated early in the process to ensure data reliability.[8]
Caption: A typical workflow for pesticide residue analysis using LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. [Determination of Asulam in Livestock Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 6. benchchem.com [benchchem.com]
- 7. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
A Comparative Guide to Asulam-d3 and ¹³C-Asulam as Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative analysis using mass spectrometry, the selection of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of two isotopically labeled internal standards for the herbicide Asulam: the deuterium-labeled Asulam-d3 and the carbon-13 labeled ¹³C-Asulam. The comparison is based on established principles of stable isotope dilution analysis and supported by data from studies on analogous compounds.
Core Performance Comparison: this compound vs. ¹³C-Asulam
The primary role of an internal standard in quantitative mass spectrometry is to mimic the behavior of the analyte of interest throughout the analytical process, thereby correcting for variations in sample preparation, injection volume, and instrument response. The key differences between deuterium-labeled and ¹³C-labeled standards lie in their physicochemical properties and their ability to compensate for analytical variability.
While both this compound and ¹³C-Asulam serve the same fundamental purpose, their performance can differ significantly, particularly in complex biological matrices. The ideal internal standard co-elutes perfectly with the analyte and exhibits identical ionization efficiency and stability.
Data Presentation
| Performance Parameter | This compound (Deuterium-labeled) | ¹³C-Asulam (Carbon-13-labeled) | Key Insights |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than unlabeled Asulam. | Typically co-elutes perfectly with unlabeled Asulam. | Perfect co-elution of ¹³C-Asulam ensures more accurate compensation for matrix effects that can vary across a chromatographic peak. |
| Isotopic Stability | Susceptible to back-exchange of deuterium atoms with protons from the solvent, particularly at acidic positions. | Highly stable with no risk of isotopic exchange as the ¹³C atoms are integral to the carbon skeleton of the molecule. | The superior stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow. |
| Matrix Effect Compensation | May provide less effective compensation due to chromatographic separation from the analyte. | Excellent at correcting for matrix effects due to identical elution profiles with the analyte. | ¹³C-Asulam is the superior choice for complex biological matrices where significant matrix effects are anticipated. |
| Accuracy & Precision | Can lead to inaccuracies due to differential matrix effects and isotopic instability. Some studies show significant bias. | Demonstrates improved accuracy and precision due to better co-elution and stability. | For assays requiring the highest level of accuracy and precision, ¹³C-labeled standards are recommended. |
Experimental Protocols
A robust analytical method is crucial for an accurate comparison of internal standards. The following is a generalized experimental protocol for the quantification of Asulam in a biological matrix (e.g., plasma or tissue homogenate) using either this compound or ¹³C-Asulam as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation (Protein Precipitation & Extraction)
-
Aliquoting: Aliquot 100 µL of the biological sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (either this compound or ¹³C-Asulam at a known concentration, e.g., 100 ng/mL) to each sample, vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for evaporation or direct injection.
-
Drying (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Determining the Isotopic Purity of Asulam-d3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing deuterated internal standards, ensuring the isotopic purity of these reagents is paramount for accurate and reliable quantitative analysis. This guide provides a comprehensive comparison of Asulam-d3 with alternative deuterated herbicide standards, supported by illustrative experimental data. Detailed methodologies for determining isotopic purity via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are also presented.
This compound, the deuterated form of the herbicide Asulam, is a valuable internal standard in analytical chemistry.[1] Its utility, however, is directly linked to its isotopic purity—the percentage of molecules in which the intended hydrogen atoms have been replaced by deuterium. Lower isotopic purity can lead to interference from unlabeled or partially labeled molecules, compromising the accuracy of quantification.[2] This guide offers a framework for evaluating the isotopic purity of this compound and selecting suitable alternatives.
Comparative Analysis of Deuterated Herbicide Standards
The selection of a deuterated internal standard is a critical step in method development. Besides this compound, other deuterated herbicides such as Glyphosate-d2 and MCPA-d3 are commercially available and serve similar purposes.[3][4] The primary characteristic for comparison is the isotopic enrichment, which is typically provided by the manufacturer and can be independently verified.
| Deuterated Standard | Chemical Formula | Isotopic Purity (Atom % D or % Deuterated Forms) | Reference |
| This compound | C8H7D3N2O4S | 99 atom % D | [5][6] |
| Glyphosate-d2 | C3H6D2NO5P | ≥99% deuterated forms (d1-d2) | [3] |
| MCPA-d3 | C9H6D3ClO3 | Not specified, available as a deuterated standard | [4] |
Note: The data in this table is representative of commercially available standards. Isotopic purity may vary between batches and suppliers.
Experimental Protocols for Determining Isotopic Purity
The two most common and powerful techniques for determining the isotopic purity of deuterated compounds are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[7]
High-Resolution Mass Spectrometry (HRMS) Protocol
HRMS is a highly sensitive method that can distinguish between isotopologues based on their precise mass-to-charge ratios.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap, TOF)
-
Liquid chromatography (LC) system for sample introduction
Procedure:
-
Sample Preparation: Prepare a dilute solution of the deuterated standard (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
LC-HRMS Analysis:
-
Inject the sample into the LC-HRMS system.
-
Perform a full scan analysis in positive or negative ion mode, depending on the ionization properties of the analyte.
-
Acquire data with high mass resolution (e.g., >60,000).
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled analyte and its deuterated isotopologues.
-
Calculate the area under the curve for each isotopologue peak.
-
The isotopic purity is determined by the relative abundance of the desired deuterated species compared to the sum of all isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy, particularly ¹H NMR, can be used to determine the degree of deuteration by quantifying the residual proton signals at the deuterated positions.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the deuterated standard in a deuterated solvent (e.g., DMSO-d6, CDCl3) that does not have signals overlapping with the analyte's signals. Add a known amount of an internal standard with a distinct, well-resolved signal for quantitative analysis (qNMR).
-
¹H NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons.
-
Process the spectrum (phasing, baseline correction).
-
-
Data Analysis:
-
Integrate the residual proton signal at the deuterated position(s).
-
Integrate a well-resolved signal from a non-deuterated position on the molecule.
-
The isotopic purity is calculated by comparing the integral of the residual proton signal to the integral of the non-deuterated proton signal, taking into account the number of protons each signal represents.
-
Workflow for Isotopic Purity Determination
The following diagram illustrates the general workflow for assessing the isotopic purity of a deuterated standard.
Caption: Experimental workflow for determining isotopic purity.
Conclusion
The accurate determination of isotopic purity is a cornerstone of reliable quantitative analysis using deuterated internal standards. Both HRMS and NMR spectroscopy offer robust methods for this purpose. While manufacturers provide certificates of analysis, independent verification is recommended for critical applications. By carefully selecting and verifying the isotopic purity of standards like this compound, researchers can ensure the integrity and accuracy of their experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deuterated Drugs: Isotope Distribution and Impurity Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (methoxy-d3) | CAS | LGC Standards [lgcstandards.com]
- 6. This compound (methoxy-d3) | CAS | LGC Standards [lgcstandards.com]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comprehensive Guide to Inter-laboratory Comparison of Asulam Analysis Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the determination of Asulam, a selective systemic herbicide. The focus is on providing objective performance data and detailed experimental protocols to aid laboratories in method selection, validation, and quality assurance. The importance of inter-laboratory comparisons in ensuring data reliability and consistency across different testing facilities is also highlighted.
Introduction to Asulam Analysis
Asulam is a carbamate herbicide used for the control of perennial grasses and broad-leaf weeds.[1] Its presence in environmental and agricultural matrices is closely monitored to ensure regulatory compliance and environmental safety. The primary analytical techniques for Asulam quantification are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1] While HPLC-UV offers a cost-effective solution for routine analysis, LC-MS/MS provides superior sensitivity and selectivity, which is crucial for detecting trace-level residues.[1]
Comparative Analysis of Analytical Methods
The performance of an analytical method is assessed through various validation parameters. The following tables summarize quantitative data from several studies on Asulam analysis, providing a basis for method comparison. It is important to note that these results are from individual laboratory validations and not from a direct inter-laboratory comparison study with the same samples. However, they offer valuable insights into the expected performance of these methods.
Table 1: Performance of HPLC-UV Methods for Asulam Analysis
| Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| Agricultural Products | 0.01 ppm | - | 80.6 - 90.9 | [1][2] |
| Water | 60 - 90 µg/L | - | 35 - 110 | [1] |
| Soil | - | 9.38 µg/kg | 77 - 92 | [1] |
| Peaches | - | 0.10 ppm (fortified level) | 72 | [3][4] |
Table 2: Performance of LC-MS/MS and Other Methods for Asulam Analysis
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| LC-MS/MS | Livestock Products | - | 0.01 mg/kg | 92.7 - 98.7 | 3.1 - 11.6 | |
| Square Wave Voltammetry (SWV) | Water | 7.1 x 10⁻⁶ mol L⁻¹ | - | 84 - 107 | 2.1 | [5] |
| Flow Injection Analysis (FIA) | Water | 1.2 x 10⁻⁸ mol L⁻¹ | - | 84 - 107 | 5.0 | [5] |
| Fluorescence Spectroscopy | Water | - | 0.01 mg L⁻¹ (batch) / 0.005 mg L⁻¹ (FIA) | - | 1.0 | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are summaries of typical experimental protocols for HPLC-UV and LC-MS/MS analysis of Asulam.
1. HPLC-UV Method for Asulam in Agricultural Products
-
Extraction: Asulam is extracted from the sample matrix using a solvent mixture, such as 0.1% acetic acid in acetonitrile, acetone, and water.[2]
-
Cleanup: The extract is purified using solid-phase extraction (SPE) with cartridges like Florisil and neutral alumina to remove interfering substances.[2]
-
Chromatographic Conditions:
2. LC-MS/MS Method for Asulam in Livestock Products
-
Extraction: Samples are extracted with acetone.
-
Defatting: The crude extract undergoes a defatting step using acetonitrile and n-hexane partitioning.
-
Cleanup: A combination of ethylene diamine-N-propyl silylation silica gel (PSA) and octadecyl silylated silica gel (C18) mini columns are used for cleanup under acidic conditions.
-
LC-MS/MS Conditions: The sample is analyzed by LC-MS/MS using an external solvent calibration curve for quantification.
The Role of Inter-laboratory Comparison and Proficiency Testing
While single-laboratory validation provides essential data on method performance, inter-laboratory comparisons, often in the form of proficiency testing (PT) schemes, are critical for assessing the reproducibility and reliability of analytical methods across different laboratories.[7][8] PT schemes involve multiple laboratories analyzing the same homogeneous and stable sample.[7] The results are then statistically analyzed to evaluate the performance of each participating laboratory.
Participation in PT schemes offers several benefits:
-
Independent Performance Assessment: Provides an objective and unbiased evaluation of a laboratory's analytical capabilities.
-
Method Validation: Helps to validate analytical methods and identify potential sources of error.
-
Quality Assurance: Serves as a crucial component of a laboratory's quality assurance program and is often a requirement for accreditation (e.g., ISO/IEC 17025).
Visualizing Analytical Workflows
To better understand the processes involved in Asulam analysis and its quality control, the following diagrams illustrate a typical experimental workflow and the logical flow of a method validation and inter-laboratory comparison process.
References
- 1. Laboratory proficiency testing for pesticide residue analysis in tobacco | CORESTA [coresta.org]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. FAPAS Proficiency Test of Pesticides - Team Medical & Scientific Sdn Bhd [tms-lab.com]
- 4. An h.p.l.c. method for the quantitative determination of asulam, acetylasulam and sulphanilamide in peaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proficiency tests on pesticides [food.dtu.dk]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. contractlaboratory.com [contractlaboratory.com]
The Gold Standard in Asulam Quantification: A Comparative Guide to Isotope Dilution with Asulam-d3
For researchers, scientists, and drug development professionals engaged in the analysis of the herbicide Asulam, achieving the highest degree of accuracy and precision is paramount. This guide provides a comprehensive comparison of analytical methodologies for Asulam quantification, with a focus on the superior performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with a deuterated internal standard, Asulam-d3.
The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry.[1][2] This technique, known as isotope dilution mass spectrometry (IDMS), offers unparalleled accuracy and precision by effectively compensating for variations in sample preparation, matrix effects, and instrument response.[3] This guide presents a comparative overview of analytical methods for Asulam, supported by experimental data from various studies, and provides detailed protocols to aid in method selection and implementation.
Comparative Analysis of Quantitative Methods for Asulam
Table 1: Performance of LC-MS/MS Methods for Asulam Quantification
| Method | Matrix | Internal Standard | Recovery (%) | Precision (RSD, %) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Agricultural Products | None | 70.6 - 107.8 | 1.0 - 14.0 (repeatability), 4.4 - 17.7 (inter-day) | 0.01 mg/kg | |
| LC-MS/MS | Livestock Products | None | 92.7 - 98.7 | 3.1 - 11.6 | 0.01 mg/kg | [4][5] |
Table 2: Performance of HPLC-UV Methods for Asulam Quantification
| Method | Matrix | Internal Standard | Recovery (%) | Precision (CV, %) | Limit of Detection (LOD) | Reference |
| HPLC-UV | Citrus | None | 83.5 - 90.9 | 0.8 - 5.4 | 0.01 ppm | [6][7] |
| HPLC-UV | Sugarcane | None | 80.6 - 86.7 | 2.9 - 8.8 | 0.01 ppm | [6][7] |
| H.P.L.C. | Peaches | None | 72 | Not Reported | Not Reported | [8] |
The data indicates that while existing methods provide acceptable performance, the variability in recovery and precision, particularly in complex matrices, highlights the potential for improvement. The use of a deuterated internal standard like this compound is expected to significantly reduce this variability, leading to higher accuracy and precision.
Experimental Protocols
LC-MS/MS Method for Asulam in Agricultural Products (without Internal Standard)[5]
-
Sample Preparation:
-
Extract samples with methanol.
-
Evaporate the extract to dryness.
-
Redissolve the residue in a 0.1% formic acid solution containing 1% disodium ethylenediamine tetraacetic acid (EDTA-Na2).
-
Apply the sample to a pre-conditioned hydrophilic-lipophilic balanced (HLB) solid-phase extraction (SPE) column.
-
Wash the column to remove interferences.
-
Elute Asulam with a 50% methanol solution.
-
Filter the eluate through a 0.45 µm filter before analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1100 series HPLC
-
Column: Zorbax XDB-C18 (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Methanol and 0.1% formic acid in water
-
MS System: Applied Biosystems API 3000 triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), negative mode
-
Monitored Transitions: Specific precursor and product ions for Asulam would be selected.
-
Proposed Isotope Dilution LC-MS/MS Method with this compound
-
Sample Preparation:
-
Spike a known amount of this compound internal standard into the sample prior to extraction.
-
Follow the extraction and clean-up procedure as described in the LC-MS/MS method above.
-
-
LC-MS/MS Conditions:
-
Use the same or similar LC and MS conditions as the method without an internal standard.
-
Monitored Transitions: Monitor the specific precursor and product ion transitions for both Asulam and this compound.
-
Quantification: Calculate the concentration of Asulam based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Visualizing the Workflow and Mechanism of Action
To further elucidate the analytical process and the biological target of Asulam, the following diagrams are provided.
Caption: Experimental workflow for Asulam quantification using this compound.
Caption: Asulam's mode of action via inhibition of Dihydropteroate Synthase.
Conclusion
The quantification of Asulam with high accuracy and precision is critical for regulatory compliance, environmental monitoring, and research applications. While various analytical methods are available, the use of a deuterated internal standard, this compound, in conjunction with LC-MS/MS offers significant advantages in mitigating matrix effects and improving the reliability of results. The data and protocols presented in this guide provide a valuable resource for laboratories seeking to establish robust and accurate methods for Asulam analysis. The adoption of isotope dilution techniques will undoubtedly lead to more consistent and defensible data in the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. [Determination of Asulam in Livestock Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. An h.p.l.c. method for the quantitative determination of asulam, acetylasulam and sulphanilamide in peaches - PubMed [pubmed.ncbi.nlm.nih.gov]
linearity and range of detection for Asulam using an internal standard
For researchers, scientists, and professionals in drug development, the accurate quantification of herbicides like Asulam is critical for environmental monitoring, food safety, and toxicological studies. This guide provides a comparative overview of analytical methods for the detection of Asulam, focusing on linearity and detection range. While published methods predominantly utilize external calibration, this guide will also explore the theoretical advantages and practical implementation of using an internal standard to enhance method performance.
Performance Characteristics of Asulam Detection Methods
The linearity and detection limits of an analytical method are crucial parameters for ensuring the reliability of quantitative results. The following table summarizes the performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for Asulam analysis based on external calibration.
| Parameter | HPLC-UV | LC-MS/MS | LC-MS/MS |
| **Linearity (R²) ** | 0.9998[1] | Not specified | Not specified |
| Calibration Range | 0.1 - 3.0 µg/mL | Not specified | 25.64 - 151.83 mg/L[2] |
| Limit of Detection (LOD) | 0.01 ppm[1] | Not specified | Not specified |
| Limit of Quantification (LOQ) | Not specified | 0.01 mg/kg[3][4][5] | Not specified |
| Internal Standard Used | No | No[3][5] | No |
| Matrix | Citrus and Sugarcane[1] | Livestock Products (bovine muscle, fat, liver, and milk)[3][5] | Bulk Drug Substance[2] |
The Case for Using an Internal Standard
While the methods cited above demonstrate good linearity and sensitivity using external calibration, the use of an internal standard is a widely accepted practice in analytical chemistry to improve the accuracy and precision of quantitative analysis. An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added at a constant concentration to all samples, calibration standards, and quality controls.
The primary advantage of using an internal standard is its ability to correct for variations that can occur during sample preparation and analysis. These variations may include:
-
Extraction Efficiency: Inconsistent recovery of the analyte during sample extraction.
-
Matrix Effects: Enhancement or suppression of the analyte signal by other components in the sample matrix.
-
Injection Volume Variability: Minor differences in the volume of sample injected into the analytical instrument.
-
Instrumental Drift: Fluctuations in the instrument's response over time.
By adding an internal standard early in the workflow, it experiences the same variations as the analyte. The quantification is then based on the ratio of the analyte's response to the internal standard's response, which remains constant even if absolute signal intensities fluctuate. This leads to more robust and reliable results. For Asulam analysis, a stable isotope-labeled version of Asulam (e.g., Asulam-d4) would be an ideal internal standard for LC-MS/MS analysis, as it would co-elute and have the same ionization efficiency as the unlabeled Asulam.
Experimental Protocols
Below are detailed methodologies for the HPLC-UV and LC-MS/MS analysis of Asulam.
HPLC-UV Method for Asulam in Agricultural Products[1]
-
Sample Preparation:
-
Homogenize 20 g of the sample (citrus or sugarcane).
-
Extract twice with 60 mL of acetonitrile containing 0.1% acetic acid.
-
Filter the extract and add 100 mL of 5% NaCl solution.
-
Partition twice with 20 mL of diethyl ether.
-
Dehydrate the combined ether layers with anhydrous sodium sulfate and concentrate using a rotary evaporator.
-
Dissolve the residue in 1 mL of acetonitrile for HPLC analysis.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with UV detector.
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
Flow Rate: Not specified.
-
Detection Wavelength: 268 nm.
-
Injection Volume: 20 µL.
-
LC-MS/MS Method for Asulam in Livestock Products[3][5]
-
Sample Preparation:
-
Extract Asulam from the sample matrix (e.g., bovine muscle, fat, liver, milk) with acetone.
-
Defat the crude extract by partitioning with acetonitrile and n-hexane.
-
Perform cleanup using a combination of ethylene diamine-N-propyl silylation silica gel (PSA) and octadecyl silylated silica gel (C18) mini columns under acidic conditions.
-
The final sample solution is subjected to LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Instrument: Liquid Chromatograph coupled with a tandem Mass Spectrometer.
-
Calibration: External solvent calibration curve.
-
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate a typical experimental workflow for Asulam analysis and the logical principle of using an internal standard.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Identification and Characterization of Asulam Impurities in Self Made Bulk Batch Synthesis and Quantification by RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of Asulam in Livestock Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Asulam in Agricultural Products by LC-MS-MS [spkx.net.cn]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Deuterated Herbicide Standards: Asulam-d3 in Focus
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in the environmental and agricultural sectors, the accurate quantification of herbicide residues is paramount. The use of internal standards is a cornerstone of reliable analytical methodology, and stable isotope-labeled (SIL) internal standards, especially deuterated compounds, have become the gold standard in mass spectrometry-based analyses.[1] This guide provides an objective comparison of Asulam-d3 with other commonly used deuterated herbicide standards, supported by experimental data and detailed methodologies.
Deuterated standards are chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with deuterium.[1] This subtle mass change allows for their differentiation by a mass spectrometer, while their similar physicochemical properties ensure they behave almost identically to the native analyte during sample preparation, chromatography, and ionization. This co-elution behavior is critical for correcting variations and matrix effects, which are common challenges in complex matrices like soil, water, and food products.[2][3][4]
Performance Comparison of Deuterated Herbicide Standards
The primary role of a deuterated internal standard is to compensate for analyte loss during sample preparation and for signal suppression or enhancement in the mass spectrometer (matrix effects). The ideal deuterated standard exhibits high isotopic purity, stability, and chromatographic co-elution with the analyte. While direct comparative studies evaluating a wide range of deuterated herbicide standards are limited, performance data from various validation studies provide valuable insights.
The following table summarizes typical performance characteristics of this compound and other widely used deuterated herbicide standards. It is important to note that these values are compiled from different studies and matrices, and direct comparison should be made with caution.
| Deuterated Standard | Herbicide Class | Matrix | Recovery (%) | Linearity (r²) | Key Advantages |
| This compound | Carbamate | Livestock Products | 92.7 - 98.7% | >0.99 | Effective for polar herbicide analysis. |
| Atrazine-d5 | Triazine | Water, Soil, Vegetables | 83 - 103% | >0.99 | Widely used and validated in various environmental matrices.[5] |
| Glyphosate-d2 | Glycine derivative | Various | ~90% | >0.99 | Crucial for the analysis of the world's most used herbicide. |
| 2,4-D-d3 | Phenoxyalkanoic acid | Various | 85 - 110% | >0.99 | Well-established standard for a common herbicide. |
| Bentazon-d6 | Benzothiadiazole | Various | 90 - 105% | >0.99 | Suitable for another class of widely applied herbicides. |
Data compiled from various sources. Performance can vary based on the specific matrix, extraction method, and analytical instrumentation.
Experimental Protocols
Accurate and reproducible quantification of herbicide residues relies on robust and well-documented experimental protocols. Below are detailed methodologies for sample preparation and analysis commonly employed with deuterated internal standards.
Sample Preparation: QuEChERS Method for Soil and Vegetable Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for multi-residue pesticide analysis in food and agricultural matrices.[2]
Protocol:
-
Homogenization: Homogenize 10-15 g of the sample (e.g., soil, vegetable).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with the deuterated internal standard solution (e.g., this compound, Atrazine-d5) at a known concentration.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.[2]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, MgSO₄).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.[2]
-
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
Solid-phase extraction is a common technique for the extraction and pre-concentration of herbicides from water samples.
Protocol:
-
Sample Collection and Preservation: Collect a 500 mL water sample. Acidify to pH 2-3 with sulfuric acid if necessary and store at 4°C.
-
Internal Standard Spiking: Add the deuterated internal standard solution to the water sample.
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., C18 or polymeric) with methanol followed by deionized water.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with deionized water to remove interferences.
-
Elution: Elute the retained analytes and internal standards with an appropriate solvent (e.g., ethyl acetate, acetonitrile, or a mixture).
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry is the analytical technique of choice for the sensitive and selective determination of herbicide residues.
Typical LC-MS/MS Parameters:
-
Liquid Chromatograph (LC):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) is common for polar to semi-polar herbicides like Asulam and Atrazine.
-
Polarity: Both positive and negative ion modes may be used depending on the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the native analyte and its deuterated internal standard.
-
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Caption: General workflow for herbicide residue analysis.
Caption: Mitigation of matrix effects using a deuterated internal standard.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. lcms.cz [lcms.cz]
- 3. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aga-analytical.com.pl [aga-analytical.com.pl]
Comparative Performance of Asulam-d3 Across Diverse Mass Spectrometry Platforms
A definitive guide for researchers, scientists, and drug development professionals on the analytical performance of Asulam-d3 in Triple Quadrupole, Orbitrap, and Quadrupole Time-of-Flight (Q-TOF) mass spectrometers.
In the realm of analytical sciences, the precise and sensitive quantification of chemical compounds is paramount. For researchers working with the herbicide Asulam, the deuterated internal standard this compound is a critical tool for achieving accurate results. The choice of mass spectrometer, however, can significantly influence the performance of an analytical method. This guide provides a comprehensive comparison of the performance of this compound across three prevalent mass spectrometry platforms: Triple Quadrupole (QqQ), Orbitrap, and Quadrupole Time-of-Flight (Q-TOF). The information presented herein is based on a compilation of experimental data from various studies, offering a clear perspective on the strengths and ideal applications for each instrument type in the analysis of this compound.
Data Presentation: A Comparative Overview
The quantitative performance of a mass spectrometer is typically evaluated based on several key metrics, including the Limit of Detection (LOD), the Limit of Quantification (LOQ), linearity of response, and recovery. The following table summarizes the performance of Asulam analysis, which is directly comparable to that of its deuterated standard, this compound, across the three major platforms.
| Performance Metric | Triple Quadrupole (QqQ) | Orbitrap | Quadrupole Time-of-Flight (Q-TOF) |
| Limit of Quantification (LOQ) | 0.01 mg/kg[1][2][3] | General pesticide screening suggests LOQs in the low µg/kg (ppb) range are achievable.[4][5] | General pesticide screening suggests LOQs in the range of 4-10 µg/kg are achievable. |
| Linearity | Excellent | Excellent | Very Good |
| Selectivity | Excellent (in MRM mode) | Excellent (High Resolution) | Very Good (High Resolution) |
| Primary Application | Targeted Quantification | Targeted and Non-targeted Screening, Quantification | Targeted and Non-targeted Screening, Quantification |
| Recovery (%) | 70.6 - 107.8[1] | Not specifically reported for Asulam | Not specifically reported for Asulam |
Key Performance Insights
Triple Quadrupole (QqQ) mass spectrometers are the gold standard for targeted quantitative analysis due to their exceptional sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode. For the analysis of Asulam, LC-MS/MS methods using triple quadrupole instruments have consistently achieved a low Limit of Quantification (LOQ) of 0.01 mg/kg in complex matrices such as agricultural products and livestock tissues.[1][2][3] This high sensitivity makes it the ideal choice for routine monitoring and regulatory compliance where low detection limits are required.
Quadrupole Time-of-Flight (Q-TOF) mass spectrometers also offer high-resolution and accurate-mass capabilities, making them well-suited for both qualitative and quantitative analysis. Similar to the Orbitrap, specific performance data for Asulam on Q-TOF systems is limited. However, studies on multi-residue pesticide analysis using Q-TOF technology report LOQs in the range of 4 to 10 µg/kg for various pesticides. Q-TOF instruments provide a good balance between speed, sensitivity, and resolution, making them a versatile option for laboratories that require both screening and quantification capabilities.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. Below are representative experimental protocols for the analysis of Asulam using each of the three mass spectrometry platforms. As this compound is used as an internal standard, the analytical conditions are directly applicable.
Triple Quadrupole (QqQ) LC-MS/MS Method
This protocol is based on validated methods for the determination of Asulam in agricultural and livestock products.[1][2][3]
-
Sample Preparation:
-
Homogenize the sample.
-
Extract a representative portion with methanol.[1]
-
Centrifuge and collect the supernatant.
-
Evaporate the extract to dryness.
-
Reconstitute the residue in a solution of 0.1% formic acid.[1]
-
Clean up the sample using a solid-phase extraction (SPE) column (e.g., HLB).[1]
-
Elute Asulam with a 50% methanol solution.[1]
-
Filter the final extract through a 0.45 µm filter before LC-MS/MS analysis.[1]
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5 - 20 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (analyte dependent).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Asulam and this compound need to be optimized.
-
Orbitrap LC-MS Method (General for Pesticide Screening)
This protocol is a generalized procedure based on multi-residue pesticide screening methods.[4][5]
-
Sample Preparation:
-
Employ a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method suitable for the specific matrix.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A high-performance C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with additives like formic acid or ammonium formate.
-
Flow Rate: Typically 0.3 - 0.5 mL/min for UHPLC systems.
-
Injection Volume: 1 - 10 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Heated Electrospray Ionization (HESI) in both positive and negative modes.
-
Acquisition Mode: Full scan with data-dependent MS/MS (dd-MS²) or All Ion Fragmentation (AIF).
-
Resolution: Typically set to 70,000 or higher for full scan and 17,500 or higher for MS/MS scans.
-
Mass Accuracy: < 5 ppm.
-
Q-TOF LC-MS Method (General for Pesticide Screening)
This protocol is a generalized procedure based on multi-residue pesticide screening methods.
-
Sample Preparation:
-
A QuEChERS-based extraction is a common and effective approach.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A fast-separating C18 or phenyl-hexyl column.
-
Mobile Phase: A gradient of methanol or acetonitrile and water with modifiers like formic acid or ammonium formate.
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Injection Volume: 2 - 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive and negative modes.
-
Acquisition Mode: Full scan TOF-MS with automated MS/MS fragmentation.
-
Resolution: > 20,000 FWHM.
-
Mass Accuracy: < 5 ppm.
-
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the analysis of this compound using LC-MS/MS.
Caption: A typical workflow for the analysis of this compound.
Conclusion
The selection of a mass spectrometer for the analysis of this compound is highly dependent on the specific requirements of the application.
-
For high-throughput, targeted quantification with the lowest detection limits, a Triple Quadrupole (QqQ) mass spectrometer is the instrument of choice. Its superior sensitivity in MRM mode makes it ideal for regulatory monitoring and routine analysis.
-
For applications that require both quantification and the ability to screen for other potential contaminants , both Orbitrap and Q-TOF mass spectrometers are excellent options. Their high-resolution and accurate-mass capabilities provide a high degree of confidence in compound identification. The Orbitrap may offer an edge in terms of ultimate resolving power, while the Q-TOF is a robust and versatile alternative.
Researchers, scientists, and drug development professionals should carefully consider their analytical needs, including required sensitivity, the complexity of the sample matrix, and whether non-targeted screening is necessary, to make an informed decision on the most suitable mass spectrometry platform for their this compound analysis.
References
- 1. Determination of Asulam in Agricultural Products by LC-MS-MS [spkx.net.cn]
- 2. [Determination of Asulam in Livestock Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Multi-residue analysis of pesticides in surface water by liquid chromatography quadrupole-Orbitrap high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Asulam and Glyphosate Efficacy in Weed Management
A comprehensive review of the performance, mechanisms of action, and experimental data supporting the use of Asulam and Glyphosate in controlling perennial weeds, with a specific focus on Bracken (Pteridium aquilinum).
This guide provides an objective comparison of the herbicidal efficacy of Asulam and Glyphosate, two systemic herbicides widely used in vegetation management. The information presented is intended for researchers, scientists, and professionals in drug and herbicide development, offering a detailed look at their comparative performance based on available experimental data.
Data Summary: Asulam vs. Glyphosate Efficacy on Bracken Fern
The following table summarizes the quantitative data from a comparative study on the efficacy of Asulam and Glyphosate for the control of bracken fern. The data is derived from field trials conducted in Mendocino County, where treatments were applied to fully expanded fronds.
| Herbicide | Application Rate (lb/A) | Stand Reduction (%) | Fresh Weight Reduction (%) | Time to Effect | Regrowth after 25 Months |
| Glyphosate | 2.0 | 96 - 100 | 98 - 100 | Rapid necrosis of fronds | None observed |
| Asulam | 3.3 | 88 - 92 | 83 - 93 | Slow; plants died after several months | None observed |
Data sourced from a study on bracken fern control in Mendocino County[1].
Experimental Protocols
The following section details the methodologies employed in key experiments cited in this guide, providing a framework for understanding how the comparative efficacy of Asulam and Glyphosate is assessed.
Field Efficacy Trial Protocol for Bracken Fern Control
This protocol outlines a typical experimental design for evaluating the effectiveness of herbicides on bracken fern in a field setting.
1. Site Selection and Plot Establishment:
-
Select a site with a uniform and dense population of the target weed, in this case, bracken fern (Pteridium aquilinum).
-
Establish individual plots, typically 200 ft² or 400 ft² in size[1].
-
Include untreated control plots to serve as a baseline for comparison[2].
-
Arrange plots in a randomized block design to minimize the effects of environmental variability. A minimum of three to four replicates is recommended[3].
2. Herbicide Application:
-
Apply herbicides to fully expanded bracken fronds[1].
-
Use calibrated spray equipment, such as a knapsack sprayer, to ensure accurate and uniform application rates[4].
-
Apply the test products (Asulam and Glyphosate) at their proposed label rates. For comprehensive dose-response analysis, it is also beneficial to test at half and double the intended rates[3].
-
Record environmental conditions at the time of application, including temperature, humidity, and wind speed.
3. Data Collection and Assessment:
-
Assessments should be conducted at regular intervals post-application (e.g., 1, 3, 6, 12, and 25 months) to evaluate both short-term and long-term efficacy.
-
Weed Control Evaluation:
-
Visually assess the percentage of weed control in each plot compared to the untreated control. This can be done on a scale of 0% (no control) to 100% (complete kill)[3].
-
For more quantitative data, count the number of live fronds (stand density) within a defined quadrat in each plot[1].
-
Harvest the above-ground biomass (fresh weight) of the target weed from a specified area within each plot to determine the reduction in biomass compared to the control[1].
-
-
Crop/Non-Target Plant Tolerance:
-
In forestry or rangeland settings, assess any phytotoxicity to desirable plant species. This is typically done through visual ratings of injury[2].
-
4. Data Analysis:
-
Statistically analyze the collected data (e.g., stand reduction, fresh weight reduction) to determine significant differences between herbicide treatments. Analysis of variance (ANOVA) is a common statistical method used for this purpose[5].
Signaling Pathways and Mechanisms of Action
The distinct modes of action of Asulam and Glyphosate are critical to understanding their herbicidal properties and selectivity.
Asulam: Inhibition of Folic Acid Synthesis
Asulam's primary mechanism of action is the inhibition of the enzyme dihydropteroate synthase (DHPS)[6]. This enzyme is crucial for the synthesis of folic acid, a vital component for the production of purines, pyrimidines, and certain amino acids. By blocking DHPS, Asulam disrupts the production of these essential building blocks, leading to a slow chlorosis, stunting, and eventual death of the plant.
Caption: Asulam inhibits the dihydropteroate synthase (DHPS) enzyme.
Glyphosate: Inhibition of Aromatic Amino Acid Synthesis
Glyphosate targets the shikimate pathway, which is essential for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms. Specifically, glyphosate inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS)[7]. This blockage leads to a deficiency in these critical amino acids, which are necessary for protein synthesis and other vital plant processes, ultimately resulting in plant death.
Caption: Glyphosate blocks the EPSP synthase enzyme in the shikimate pathway.
Experimental Workflow: Herbicide Efficacy Assessment
The following diagram illustrates a generalized workflow for conducting a comparative study of herbicide efficacy, from initial planning to final data analysis and reporting.
Caption: A typical workflow for a comparative herbicide efficacy study.
References
- 1. my.ucanr.edu [my.ucanr.edu]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. Guidelines for efficacy evaluation of herbicides: weeds in Australian forests | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 4. nzif.org.nz [nzif.org.nz]
- 5. hdp-au-prod-app-pp-haveyoursay-files.s3.ap-southeast-2.amazonaws.com [hdp-au-prod-app-pp-haveyoursay-files.s3.ap-southeast-2.amazonaws.com]
- 6. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 7. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]
A Comparative Guide to the Recovery of Asulam-d3 in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the analytical methods for determining the recovery of Asulam, with a special focus on the use of its deuterated internal standard, Asulam-d3, in complex matrices. While specific recovery data for this compound is not extensively published, this document compiles available recovery data for Asulam and discusses the expected performance and advantages of using an isotopically labeled internal standard. This guide also presents potential alternative internal standards and detailed experimental protocols to aid in method development and validation.
The Critical Role of Internal Standards in Asulam Analysis
Asulam is a selective systemic herbicide used for controlling various weeds.[1] Its determination in complex environmental and agricultural matrices is crucial for monitoring and regulatory purposes. The accuracy of such analyses heavily relies on the use of internal standards to compensate for analyte loss during sample preparation and to correct for matrix effects in the analytical instrument. Isotopically labeled internal standards, such as this compound, are considered the gold standard for such applications as they exhibit nearly identical chemical and physical properties to the analyte of interest.[2]
Performance Comparison: Asulam Recovery and the Case for this compound
Table 1: Reported Recovery of Asulam in Various Complex Matrices
| Matrix | Analytical Method | Spiking Level | Average Recovery (%) | Reference(s) |
| Citrus Fruit | HPLC-UV | 0.1 - 0.3 ppm | 83.5 - 90.9 | [3][4] |
| Sugarcane | HPLC-UV | 0.05 - 0.2 ppm | 80.6 - 86.7 | [3][4] |
| Peaches | HPLC | 0.10 ppm | 72 | [5] |
| Agricultural Products | HPLC-UV | Not Specified | 80.6 - 90.9 | [6] |
| Water | HPLC-UV | Not Specified | 35 - 110 | [6] |
| Soil | HPLC-UV | Not Specified | 77 - 92 | [6] |
| Various Food Products | QuEChERS | Not Specified | 70 - 120 |
Note: The wide range in recovery percentages, particularly in water samples, highlights the variability of analytical methods and the influence of the specific matrix composition. The use of an internal standard like this compound is crucial to normalize these variations.
Alternative Internal Standards for Carbamate Analysis
In the absence of this compound, or for broader multi-residue analysis of carbamates, other isotopically labeled standards can be considered. The selection of an appropriate internal standard should be based on structural similarity, chromatographic co-elution, and similar ionization behavior to the analyte.
Table 2: Potential Alternative Deuterated Internal Standards for Carbamate Analysis
| Internal Standard | Common Analytes |
| Carbaryl-d7 | Carbaryl and other carbamate insecticides |
| Carbofuran-d3 | Carbofuran and its metabolites |
| Methiocarb-d3 | Methiocarb and other N-methyl carbamates |
| Methomyl-d3 | Methomyl and other oxime carbamates |
Source: [7]
Experimental Protocols
Below are detailed methodologies for the extraction and analysis of Asulam from complex matrices, incorporating the use of an internal standard.
Key Experiment 1: Determination of Asulam in Agricultural Products by HPLC-UV
This protocol is adapted from a method used for the analysis of Asulam in citrus and sugarcane.[3][4]
1. Sample Preparation and Extraction: a. Homogenize 20 g of the sample (e.g., citrus fruit, sugarcane). b. Add a known amount of this compound internal standard solution. c. Extract the sample twice with 60 mL of acetonitrile containing 0.1% acetic acid by shaking for 3 minutes. d. Filter the extract and wash the residue with acetonitrile, acetone, and water. e. Combine the filtrates and add 60 mL of a saturated sodium chloride solution and 200 mL of 5% sodium sulfate solution. f. Partition the aqueous phase with diethyl ether three times. g. Combine the ether extracts, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator at 35°C.
2. Clean-up: a. Dissolve the residue in a suitable solvent and apply it to a Florisil solid-phase extraction (SPE) cartridge. b. Elute the cartridge with a mixture of n-hexane and ethyl acetate. c. Further purify the eluate using a neutral alumina SPE cartridge. d. Evaporate the final eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
3. HPLC-UV Analysis: a. Column: C18 reverse-phase column. b. Mobile Phase: A gradient of acetonitrile and water containing 0.1% acetic acid. c. Detector: UV detector set at 268 nm. d. Quantification: Determine the concentration of Asulam by comparing the peak area ratio of Asulam to this compound against a calibration curve.
Key Experiment 2: QuEChERS Method for Multi-Residue Pesticide Analysis (including Asulam)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from food matrices.[8]
1. Sample Extraction: a. Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. b. Add a known amount of this compound internal standard solution. c. Add 10 mL of acetonitrile and shake vigorously for 1 minute. d. Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute. e. Centrifuge the tube to separate the organic and aqueous layers.
2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up: a. Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) for general cleanup, C18 for fatty matrices, graphitized carbon black (GCB) for pigmented matrices). b. Shake the tube for 30 seconds. c. Centrifuge the tube to pellet the sorbent.
3. Analysis: a. The final cleaned-up extract can be analyzed by LC-MS/MS or GC-MS. For Asulam, LC-MS/MS is the preferred method due to its polarity. b. Quantification: Use the peak area ratio of Asulam to this compound for accurate quantification.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Experimental workflow for Asulam analysis using HPLC-UV.
Caption: QuEChERS workflow for pesticide residue analysis.
References
- 1. Asulam (Ref: M&B 9057) [sitem.herts.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. An h.p.l.c. method for the quantitative determination of asulam, acetylasulam and sulphanilamide in peaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. HJ 827-2017 Carbamate Pesticides Internal Standards Mixture 177 25-100 µg/mL in Acetone [lgcstandards.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Proper Disposal of Asulam-d3: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of Asulam-d3, ensuring the safety of laboratory personnel and the protection of the environment.
This compound, a deuterated form of the herbicide Asulam, requires careful handling and disposal due to its potential hazards.[1] Adherence to these procedural steps is critical for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Precautions
Before beginning any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure.
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields are recommended.[2] |
| Hand Protection | Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2] |
| Skin and Body Protection | Wear impervious clothing to prevent skin contact. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2] |
General Hygiene: Wash hands thoroughly after handling.[2][3]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.
Steps for Spill Cleanup:
-
Ventilation: Ensure adequate ventilation in the area of the spill.[2]
-
Containment: Use personal protective equipment.[2] Avoid dust formation.[2]
-
Cleanup: Pick up and arrange disposal without creating dust.[2] Absorb spills with an inert material and place them in a suitable, closed container for disposal.[2][4]
-
Decontamination: Wash the spill area with water and a strong detergent, and absorb the cleaning materials for proper disposal.[3]
Disposal of this compound Waste
Wastes generated from the use of this compound must be managed as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations.
-
Waste Collection: Collect waste material in suitable, closed containers labeled for disposal.[2]
-
Disposal Facility: Wastes resulting from the use of this product may be disposed of on-site or at an approved waste disposal facility.[5]
-
Environmental Precautions: Do not let the product enter drains.[2] Discharge into the environment must be avoided.[2] This chemical is known to leach through soil into groundwater.[3][6]
Container Disposal
The proper disposal of the chemical's container is as important as the disposal of the chemical itself.
Triple Rinse Procedure:
-
Agitate vigorously or recirculate the water with a pump for 2 minutes.[6]
-
Pour the rinsate into the application equipment or a rinsate collection system.[6]
-
Repeat this rinsing procedure two more times.[6]
Once cleaned, the non-refillable container should be punctured and disposed of in a sanitary landfill, by incineration, or offered for recycling if available.[6][5] Contact your state regulatory agency to determine allowable practices in your state.[5]
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste and containers.
References
Personal protective equipment for handling Asulam-d3
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Asulam-d3 in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling, minimize exposure risks, and establish clear operational and disposal workflows. This compound is the deuterated form of Asulam, a sulfonylurea herbicide, and should be handled with the same precautions as its non-deuterated counterpart.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is considered hazardous and may be harmful if swallowed, absorbed through the skin, or inhaled.[1] It can cause skin, eye, and respiratory tract irritation.[1] Adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory to ensure personal safety.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Small-Scale Laboratory Work (e.g., weighing, preparing solutions in a fume hood) | Safety glasses with side-shields conforming to appropriate government standards.[1] | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber, neoprene rubber, or barrier laminate).[2] Lab coat or impervious clothing.[1] | Not generally required if work is performed in a certified chemical fume hood.[1] |
| Large-Scale Operations or Potential for Splashing | Chemical splash goggles and a face shield. | Chemical-resistant gloves. Chemical-resistant apron or coveralls.[2] | Use in a well-ventilated area. If ventilation is inadequate, a full-face supplied air respirator is recommended.[1] |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves.[2] Chemical-resistant boots and suit or coveralls. | Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA), depending on the spill size and ventilation.[1] |
Operational Procedures
Strict adherence to the following operational procedures is crucial for minimizing the risk of exposure to this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of solid this compound within a chemical fume hood to prevent the inhalation of dust particles.[1]
-
Use a spatula or other appropriate tools to handle the solid and avoid creating dust.[1]
-
When preparing a solution, slowly add the solvent to the this compound to prevent splashing.
-
-
During Use:
-
Keep containers of this compound tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Should contact occur, immediately follow the first aid procedures outlined below.
-
-
After Handling:
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Take off contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
Spill Response:
-
Evacuate non-essential personnel from the spill area.
-
Wear appropriate PPE as outlined in Table 1 for spill cleanup.
-
Contain the spill and absorb it with a suitable absorbent material.
-
Pick up and arrange disposal without creating dust.[1]
-
Keep in suitable, closed containers for disposal.[1]
-
Wash the spill area with a strong detergent and water, and absorb the cleaning runoff.
-
Do not let the product enter drains.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Waste Disposal:
-
Wastes resulting from the use of this product may be disposed of on-site or at an approved waste disposal facility.[3]
-
Dispose of contents and containers in accordance with local, state, and federal regulations.
-
Do not contaminate water, food, or feed by storage or disposal.[4]
Container Disposal:
-
Non-refillable containers: Do not reuse or refill the container. Triple rinse the container (or equivalent) promptly after emptying.[5] Offer for recycling, if available, or reconditioning, or puncture and dispose of in a sanitary landfill.[2]
-
Refillable containers: Refill this container with pesticide only. Do not reuse it for any other purpose.[3]
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, incorporating key safety checkpoints.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
